2-(1H-indazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEDFPVACIKHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499521 | |
| Record name | (2H-Indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26663-42-3 | |
| Record name | (2H-Indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Advent of a Versatile Scaffold: Discovery and Synthesis of 2-(1H-indazol-3-yl)acetic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs for cancer, inflammation, and nausea. Within this class, 2-(1H-indazol-3-yl)acetic acid and its derivatives represent a significant area of interest due to their potential as versatile intermediates in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes for this compound, offering detailed experimental protocols, comparative data, and insights into the logical workflows of its synthesis. The methodologies presented herein are crucial for researchers engaged in the exploration of new chemical entities for drug discovery.
Discovery and First Synthesis
The synthesis of what are described as "rare indazole acetic acid scaffolds" has been a subject of recent investigation, highlighting that this compound is not a commonplace compound. A notable and novel method was reported that involves a base-mediated condensation and cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid. This approach, discovered during the investigation of base-catalyzed cyclizations of 2-nitrobenzylamine derivatives, provides a direct route to the indazole acetic acid core.[1] Seemingly minor changes in reaction conditions were found to have a significant impact on the reaction outcome, allowing for the selective synthesis of unsubstituted, hydroxy, or alkoxy indazole acetic acids.[1] When ethanolamine is used as the solvent in the presence of sodium hydroxide, the reaction exclusively yields the unsubstituted this compound.[1] This discovery offers a valuable and flexible strategy for accessing this important scaffold for drug discovery programs.[1]
Established Synthetic Protocols
Beyond the novel microwave-assisted synthesis, other established methods for the preparation of this compound have been reported in the literature. These alternative routes provide researchers with multiple options depending on the availability of starting materials and desired scale.
Method 1: Base-Mediated Cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid
This recently developed method provides a direct and efficient route to this compound. The reaction proceeds via a novel cascade N-N bond-forming reaction under basic conditions.[1]
Experimental Protocol:
-
To a 2-5 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (50 mg, 0.23 mmol).
-
Add a solution of sodium hydroxide (2.5 M in ethanolamine, 1.5 mL).
-
Seal the vial with a Teflon-coated septum.
-
Irradiate the mixture in a microwave reactor for 30 minutes at 150°C with a fixed hold time.
-
After cooling, add ethyl acetate (20 mL) and 1 M HCl (10 mL) to the vial.
-
Separate the organic phase, and extract the aqueous phase twice more with ethyl acetate (10 mL each).
-
Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using an eluent of EtOAc/MeOH/HCOOH (100/0.5/0.5) to afford the pure this compound.
Method 2: Reductive Cyclization using Hydrazine Hydrate
This method utilizes a reductive cyclization approach, starting from 3-amino-3-(2-nitrophenyl)propionic acid and employing hydrazine hydrate.
Experimental Protocol:
-
Dissolve 3-amino-3-(2-nitrophenyl)propionic acid in water.
-
Add sodium hydroxide and hydrazine hydrate to the solution.
-
Heat the reaction mixture to 80°C for 30 minutes.
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Method 3: Hydrolysis of 2-(1H-indazol-3-yl)acetonitrile
This two-step process involves the formation of the corresponding nitrile followed by hydrolysis to the carboxylic acid.
Experimental Protocol:
-
Synthesize 2-(1H-indazol-3-yl)acetonitrile (synthesis of this precursor is not detailed here).
-
Suspend 2-(1H-indazol-3-yl)acetonitrile in a mixture of water and hydrochloric acid.
-
Heat the suspension to 100°C for 30 minutes.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison of their efficiencies.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield |
| 1: Base-Mediated Cyclization | 3-amino-3-(2-nitrophenyl)propanoic acid | NaOH, Ethanolamine | 30 min | 150°C | 91% |
| 2: Reductive Cyclization | 3-amino-3-(2-nitrophenyl)propionic acid | Hydrazine hydrate, NaOH | 30 min | 80°C | 78% |
| 3: Hydrolysis of Nitrile | 2-(1H-indazol-3-yl)acetonitrile | HCl, Water | 30 min | 100°C | 66% |
Logical and Signaling Pathway Visualization
Indazole derivatives are known to interact with various biological targets, including protein kinases. The following diagram illustrates a representative experimental workflow for the synthesis of this compound via the base-mediated cyclization route, which is a key discovery discussed in this guide.
As many indazole-containing compounds are developed as kinase inhibitors, the following diagram illustrates a simplified signaling pathway for Pim-1 kinase, a serine/threonine kinase and a proto-oncogene often targeted in cancer therapy. Indazole-based molecules can be designed to inhibit kinases like Pim-1, thereby affecting downstream signaling related to cell survival and proliferation.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-indazol-3-yl)acetic acid is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, related compounds such as 2-(1-Benzyl-1H-indazol-3-yloxy)acetic acid are utilized as intermediates in the synthesis of kinase inhibitors for cancer therapy, suggesting a potential role in the modulation of cell proliferation and inflammation.[1][2] Furthermore, derivatives of the structurally similar Ethyl (1-methyl-1H-indazol-3-yl)acetate have demonstrated inhibitory effects on ERK and Aurora kinases.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and a conceptual framework for its potential mechanism of action.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental observations, several parameters are based on computational predictions.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 26663-42-3 | [4][5][6] |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molecular Weight | 176.17 g/mol | [6] |
| Melting Point | 168 °C (decomposes) | [6] |
| Boiling Point | 434.3 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.438 g/cm³ (Predicted) | [6] |
| pKa | 3.93 ± 0.30 (Predicted) | [6] |
| LogP | 1.19 (Predicted) | [6] |
| Appearance | Off-white to yellow solid | N/A |
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is adapted from methods for synthesizing similar indazole derivatives.
Materials:
-
3-Amino-3-(2-nitrophenyl)propanoic acid
-
Sodium hydroxide (NaOH)
-
Ethanolamine
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Methanol/Formic acid (e.g., 100/0.5/0.5)
Procedure:
-
In a microwave-safe vial, dissolve 3-amino-3-(2-nitrophenyl)propanoic acid in a solution of ethanolamine and sodium hydroxide.
-
Seal the vial and irradiate in a microwave reactor for approximately 30 minutes at 150 °C.
-
After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate and 1 M HCl.
-
Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel flash chromatography using an appropriate eluent system (e.g., Ethyl acetate/Methanol/Formic acid).
-
Collect the fractions containing the desired product and evaporate the solvent to yield purified this compound.
Purification by Recrystallization (General Protocol)
For further purification, recrystallization can be employed. The choice of solvent is critical and may require screening of various solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If colored or oily impurities are present, the hot solution can be treated with activated charcoal and then filtered through a fluted filter paper to remove the charcoal and any insoluble materials.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
For maximum yield, the flask can be subsequently cooled in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Potential Biological Activity and Signaling Pathway
Given that derivatives of the indazole acetic acid scaffold have been investigated as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a protein kinase, thereby interfering with downstream signaling pathways that regulate cell proliferation and survival.
Caption: Generalized signaling pathway of a kinase inhibitor.
Experimental Workflows
The synthesis and purification of this compound involves a series of sequential steps that can be visualized as a workflow.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. 2-(1-Benzyl-1H-indazol-3-yloxy)acetic Acid [myskinrecipes.com]
- 2. 2-(1-Benzyl-1H-indazol-3-yloxy)acetic Acid [myskinrecipes.com]
- 3. Ethyl (1-methyl-1H-indazol-3-yl)acetate (919766-45-3) for sale [vulcanchem.com]
- 4. parchem.com [parchem.com]
- 5. 26663-42-3|this compound|BLD Pharm [bldpharm.com]
- 6. lookchem.com [lookchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comprehensive Technical Guide to 2-(1H-indazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(1H-indazol-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document covers its fundamental chemical properties, a detailed synthesis protocol, and its potential therapeutic applications, with a focus on its anti-inflammatory activities.
Chemical Identity and Properties
CAS Number: 26663-42-3
Chemical Structure:
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Melting Point | 168 °C (decomposes)[1] |
| Boiling Point | 434.3 °C at 760 mmHg[1] |
| Density | 1.438 g/cm³[1] |
| pKa | 3.93 ± 0.30 (Predicted)[1] |
| LogP | 1.19[1] |
Synthesis of this compound
A potential synthetic route to this compound involves the cyclization of a substituted propionic acid precursor. The following protocol is based on a general method for the synthesis of indazole acetic acids.[2]
Experimental Protocol: Synthesis from 3-Amino-3-(2-nitrophenyl)propionic acid
Materials:
-
3-Amino-3-(2-nitrophenyl)propionic acid
-
Sodium Hydroxide (NaOH)
-
Ethanolamine
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Eluent: EtOAc/Methanol (MeOH)/Formic acid (HCOOH) (100:0.5:0.5)
Procedure:
-
To a microwave vial, add 3-amino-3-(2-nitrophenyl)propionic acid and a solution of sodium hydroxide in ethanolamine.
-
Seal the vial with a Teflon-coated septum.
-
Irradiate the mixture in a microwave reactor for 30 minutes at 150 °C with a fixed hold time.
-
After cooling, add ethyl acetate and 1 M HCl to the reaction mixture.
-
Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a solvent system of ethyl acetate, methanol, and formic acid to yield the desired this compound.
Applications in Drug Development
Indazole-containing compounds are prevalent in numerous biologically active molecules, including approved non-steroidal anti-inflammatory drugs (NSAIDs) like bendazac and benzydamine.[2] Derivatives of indazole acetic acid have shown promising analgesic and anti-inflammatory activities.[3] The structurally related compound, Bendazac, is known to inhibit the enzyme xanthine oxidase.[]
The anti-inflammatory properties of compounds structurally similar to this compound, such as indole-3-acetic acid (IAA), have been investigated. IAA has been shown to mitigate inflammatory responses by inhibiting the TLR4/MyD88/NF-κB signaling pathway in macrophages.[5] This pathway is a key regulator of the innate immune response and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[5]
Potential Signaling Pathway in Anti-Inflammatory Action
The following diagram illustrates a potential mechanism of anti-inflammatory action for this compound, extrapolated from the known activity of the structurally analogous indole-3-acetic acid on macrophage signaling pathways.
Caption: Hypothetical inhibition of the TLR4-mediated inflammatory pathway by this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: A streamlined workflow for the synthesis and purification of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Acetic acids bearing the 1-phenyl-1H-indazole nucleus with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Metabolite Indole-3-Acetic Acid of Bacteroides Ovatus Improves Atherosclerosis by Restoring the Polarisation Balance of M1/M2 Macrophages and Inhibiting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(1H-indazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-(1H-indazol-3-yl)acetic acid, a key consideration for its development as a potential therapeutic agent. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies and best practices for determining these critical physicochemical properties. Detailed experimental protocols for assessing solubility and stability are provided, alongside structured tables for the presentation of anticipated data. Furthermore, this guide includes visualizations of experimental workflows to facilitate a clear understanding of the processes involved. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the characterization of this compound and similar indazole derivatives.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The therapeutic potential of any drug candidate is fundamentally linked to its physicochemical properties, with solubility and stability being paramount. Solubility influences bioavailability and formulation strategies, while stability determines the compound's shelf-life, storage conditions, and degradation pathways. A thorough understanding of these parameters is crucial for advancing a compound through the drug development pipeline.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | LookChem |
| Molecular Weight | 176.17 g/mol | CookeChem[1] |
| Appearance | Yellow solid | Barcelona Fine Chemicals[2] |
| Purity | >97% by HPLC | Barcelona Fine Chemicals[2] |
| Predicted XLogP3 | 1.2 | PubChem[] |
Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to characterize the solubility of this compound in both aqueous and organic solvents to inform formulation development. The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium.
Predicted and Observed Solubility
While specific experimental solubility data for this compound is not widely published, Table 2 provides a template for summarizing such data once generated. For a related compound, 2-(1-Benzyl-1H-indazol-3-yloxy)acetic acid, slight solubility has been noted in DMSO and heated methanol.
Table 2: Solubility Data for this compound (Hypothetical Data)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Aqueous Buffer (pH 2.0) | 25 | Data not available | Data not available | Thermodynamic |
| Aqueous Buffer (pH 7.4) | 25 | Data not available | Data not available | Thermodynamic |
| Aqueous Buffer (pH 9.0) | 25 | Data not available | Data not available | Thermodynamic |
| Phosphate Buffered Saline (PBS) | 25 | Data not available | Data not available | Kinetic |
| Ethanol | 25 | Data not available | Data not available | Thermodynamic |
| Methanol | 25 | Data not available | Data not available | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Thermodynamic |
Experimental Protocols for Solubility Determination
Kinetic solubility is a high-throughput method used in early drug discovery to estimate a compound's solubility from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 0.1 to 100 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well microplate in triplicate.
-
Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to the blank wells.
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the "true" solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., purified water, pH-adjusted buffers, ethanol, methanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Standard Curve: Prepare a standard curve of the compound in the respective solvent to accurately quantify the solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability
Assessing the chemical stability of this compound is critical for determining its shelf-life and identifying potential degradation products that could impact efficacy or safety. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the molecule's degradation pathways.
Stability Profile
A comprehensive stability profile for this compound should be established. Table 3 provides a template for summarizing the results from forced degradation studies.
Table 3: Forced Degradation Study of this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants (Retention Time) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 | Data not available | Data not available |
| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 | Data not available | Data not available |
| Neutral Hydrolysis | Purified Water | 24 h | 60 | Data not available | Data not available |
| Oxidation | 3% H₂O₂ | 24 h | 25 | Data not available | Data not available |
| Thermal | Solid State | 48 h | 80 | Data not available | Data not available |
| Photostability | ICH Q1B Option 2 | - | 25 | Data not available | Data not available |
Experimental Protocols for Stability Assessment
A stability-indicating HPLC method is a prerequisite for these studies. This method must be able to separate the parent compound from all potential degradation products.
Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.
Protocol:
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points and Analysis: Follow the same procedure for time point withdrawal and HPLC analysis as described for hydrolytic stability.
Protocol:
-
Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
Time Points: At specified time intervals, withdraw samples.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to assess for degradation.
Protocol:
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Exposure: The exposure should be for a specified duration to achieve a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the exposed and dark control samples by HPLC to determine the extent of photodegradation.
Caption: Workflow for Forced Degradation Studies.
Signaling Pathways and Biological Interactions
Currently, there is no specific information available in the public domain detailing the signaling pathways or direct biological targets of this compound. Indazole derivatives are known to interact with a wide range of biological targets, including kinases and various receptors. Further research, such as target identification and mechanism of action studies, is required to elucidate the biological role of this specific compound. A generalized logical workflow for such an investigation is presented below.
Caption: Logical Workflow for Target Identification.
Conclusion
This technical guide has outlined the essential methodologies for determining the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the provided protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a comprehensive framework for its characterization. The systematic application of these methods will generate the critical data required to support the progression of this compound in the drug development process, enabling informed decisions regarding formulation, storage, and clinical development. Future studies should focus on generating robust experimental data to populate the frameworks presented in this guide and to elucidate the biological mechanism of action of this promising compound.
References
Spectroscopic and Structural Elucidation of 2-(1H-indazol-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(1H-indazol-3-yl)acetic acid. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of indazole-based compounds in medicinal chemistry and drug discovery. The information presented herein has been compiled from a combination of published data on analogous structures and established principles of spectroscopic analysis.
Compound Overview
Chemical Structure:
Molecular Formula: C₉H₈N₂O₂
Molecular Weight: 176.17 g/mol
Data Presentation
The following tables summarize the key spectroscopic data for this compound. This data is critical for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | COOH |
| ~12.0 | br s | 1H | NH (indazole) |
| ~7.8 | d | 1H | Ar-H |
| ~7.5 | d | 1H | Ar-H |
| ~7.3 | t | 1H | Ar-H |
| ~7.1 | t | 1H | Ar-H |
| ~3.9 | s | 2H | CH₂ |
Predicted data is based on the analysis of structurally similar indazole derivatives and general principles of NMR spectroscopy.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O |
| ~142 | C (indazole) |
| ~140 | C (indazole) |
| ~127 | CH (aromatic) |
| ~122 | CH (aromatic) |
| ~121 | CH (aromatic) |
| ~120 | C (indazole) |
| ~110 | CH (aromatic) |
| ~32 | CH₂ |
Predicted data is based on the analysis of structurally similar indazole derivatives and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) |
| ~3200 | Medium | N-H stretch (indazole) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1620, 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| ESI | 177.0658 | 175.0512 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Data is processed using standard NMR software.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.[1] A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.[1]
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable method for the mass analysis of this compound. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source of a mass spectrometer. The analysis is performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.[2][3]
Visualizations
Signaling Pathway
Indazole derivatives are actively being investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation. The diagram below illustrates a simplified generic kinase signaling pathway that such compounds might target.
Caption: A simplified diagram of a generic kinase signaling pathway.
Experimental Workflow
The following diagram outlines the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
A Technical Guide to the Synthesis of Substituted Indazole Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of contemporary and classical synthetic strategies for preparing substituted indazole acetic acids. These compounds are significant scaffolds in medicinal chemistry, appearing in numerous biologically active agents. The following sections detail key synthetic methodologies, present quantitative data in a comparative format, and provide explicit experimental protocols and reaction pathway visualizations.
Core Synthetic Strategies
The synthesis of substituted indazole acetic acids can be broadly approached through two primary strategies: construction of the indazole ring with the acetic acid moiety already incorporated in the precursor, or post-functionalization of a pre-formed indazole core via N-alkylation.
Method 1: N-N Bond Formation via Cascade Reaction
A novel and efficient method involves a cascade N-N bond-forming reaction starting from readily available β-amino acids. This transition-metal-free approach allows for the synthesis of diverse indazole acetic acid derivatives by simply varying the nucleophile or solvent.[1][2]
The general pathway involves heating a 3-amino-3-(2-nitroaryl)propanoic acid with a suitable nucleophile/solvent under basic conditions, often facilitated by microwave irradiation.[1] This strategy can yield three distinct variants: unsubstituted, hydroxy, and alkoxy indazole acetic acids.[1][2]
Data Presentation: Synthesis of Substituted Indazole Acetic Acids
The following table summarizes the synthesis of various substituted indazole acetic acids using the cascade reaction method, with isolated yields reported.[1][3]
| Compound ID | Substituent(s) | Nucleophile/Solvent | Yield (%) |
| 2a | H | Methanol | 71 |
| 2f | H | 2-Methoxyethanol | 65 |
| 2g | H | 1,3-Propanediol | 55 |
| 2i | H | Ethanolamine | 88 |
| 2j | 5-Cl | Methanol | 68 |
| 2k | 5-Cl | Ethanol | 74 |
| 2o | 6-Cl | Methanol | 70 |
| 2p | 6-Cl | Ethanol | 75 |
| 2q | 6-CF₃ | Methanol | 63 |
| 2r | 6-CF₃ | Ethanol | 65 |
| 2s | 5,6-(OMe)₂ | Methanol | 85 |
| 2t | 7-OMe | Methanol | 51 |
| 2u | 7-OMe | Ethanol | 61 |
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis
A representative protocol for the synthesis of 2-(1H-indazol-3-yl)-2-methoxyacetic acid (2a) is as follows[1]:
-
To a 2–5 mL microwave vial, add 3-Amino-3-(2-nitrophenyl)propionic acid (50 mg, 0.23 mmol).[1]
-
Add the solvent/nucleophile (e.g., Methanol, 2 mL) and a solution of NaOH (2.0 M in H₂O, 0.23 mL, 0.46 mmol).
-
Seal the vial and heat it in a microwave reactor to 150 °C for 20 minutes.
-
After cooling, acidify the reaction mixture to pH 2–3 using concentrated HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using preparative HPLC or column chromatography to yield the final compound.
Method 2: N-Alkylation of the Indazole Core
A more traditional and widely used approach is the direct N-alkylation of a pre-synthesized indazole ring with a haloacetic acid ester, followed by basic hydrolysis. A significant challenge in this method is controlling the regioselectivity, as alkylation can occur at either the N-1 or N-2 position, often yielding a mixture of isomers.[4][5]
The ratio of N-1 to N-2 isomers is influenced by factors such as the base, solvent, nature of the alkylating agent, and substituents on the indazole ring.[6][7][8] Generally, nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution lead to a predominance of the N-1 isomer.[4][5]
Data Presentation: Hydrolysis of Indazole Acetate Esters
The following table presents yields for the basic hydrolysis of N-1 and N-2 substituted indazole acetate esters to their corresponding carboxylic acids.[5]
| Starting Ester | Product | Yield (%) | M.P. (°C) |
| N-1 Ethyl Ester | 1-(Carboxymethyl)-1H-indazole (4b) | 95 | 208-210 |
| N-2 Ethyl Ester | 2-(Carboxymethyl)-1H-indazole (5b) | 96 | 254-256 |
Experimental Protocol: N-Alkylation and Hydrolysis
A general two-step procedure for the synthesis of indazol-1-yl-acetic acid is as follows[4][5]:
-
N-Alkylation: Dissolve 1H-indazole in a suitable solvent like DMF. Add a base (e.g., K₂CO₃ or NaH) and stir for 30 minutes at room temperature. Add ethyl bromoacetate dropwise and continue stirring overnight. Quench the reaction with water and extract the product with an organic solvent. The N-1 and N-2 ester isomers are then separated by column chromatography.
-
Hydrolysis: Dissolve the purified N-1 substituted ester in a mixture of ethanol and water. Add an excess of NaOH and heat the mixture at reflux for 2-3 hours. After cooling, acidify the solution with HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry to obtain the final indazol-1-yl-acetic acid.
Method 3: Classical Synthesis from Isatin
Indazole-3-carboxylic acid, a key precursor, can be synthesized via a classical route starting from isatin. This multi-step process is a well-established method for accessing the core structure.[9]
General Experimental Workflow
The overall process for synthesizing and characterizing substituted indazole acetic acids follows a standard laboratory workflow, which can be adapted based on the specific synthetic method employed.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ucc.ie [research.ucc.ie]
- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
Topic: Initial Characterization of Novel Indazole Acetic Acids
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including several FDA-approved drugs.[1][2] This is attributed to its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3][4] Indazole acetic acids, a specific subclass, have emerged as a promising area for drug discovery, with research demonstrating potent activities across multiple therapeutic areas. This technical guide provides a comprehensive overview of the initial characterization of novel indazole acetic acids, detailing synthetic methodologies, key biological assays, and associated signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to ensure reproducibility. This document serves as a core resource for professionals engaged in the exploration and development of this important class of compounds.
Synthesis of Novel Indazole Acetic Acids
A robust and efficient synthesis is the first step in the characterization of any novel compound series. For indazole acetic acids, modern methods often employ microwave-assisted organic synthesis to improve yields and reduce reaction times. A recently developed cascade N-N bond-forming reaction provides an effective route to various indazole acetic acid derivatives from readily available starting materials.[5][6]
Synthetic Workflow
The general workflow involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. The choice of nucleophile or solvent can direct the synthesis towards unsubstituted, hydroxy, or alkoxy derivatives, highlighting the versatility of the method.[5]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a method for synthesizing substituted indazole acetic acids.[5]
-
Preparation of Reagent Solution: A 10% w/v NaOH solution/suspension is prepared by adding finely granulated NaOH to the appropriate alcohol (e.g., methanol for alkoxy derivatives, or ethanolamine for unsubstituted derivatives) and vortexing or sonicating thoroughly.
-
Reaction Setup: 3-Amino-3-(2-nitrophenyl)propionic acid (50 mg, 0.23 mmol) is added to a 2–5 mL microwave vial.
-
Addition of Reagents: The prepared NaOH/alcohol solution (2.5 mL) is added to the microwave vial, which is then sealed under air with a Teflon-coated septum.
-
Microwave Irradiation: The mixture is irradiated in a microwave reactor for 30 minutes at 150°C with a fixed hold time.
-
Work-up: After cooling, ethyl acetate (20 mL) and 1 M HCl (10 mL) are added to the reaction mixture. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the final indazole acetic acid derivative.
Synthetic Yields
The efficiency of the synthesis varies with the substituents on the starting nitroarylpropanoic acid and the alcohol used.
| Compound ID | Starting Material Substituent | Alcohol | Yield (%) | Reference |
| 2a | Unsubstituted | Methanol | 82% | [5] |
| 2c | Unsubstituted | Ethanol | 75% | [5] |
| 2i | Unsubstituted | Ethanolamine | 89% | [5] |
| 2p | 6-Chloro | Methanol | 71% | [5] |
| 2r | 6-Trifluoromethyl | Methanol | 72% | [5] |
| 2u | 7-Methoxy | Methanol | 85% | [5] |
Biological Characterization: Anti-Inflammatory Activity
A significant number of indazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[8][9]
Mechanism of Action: COX-2 Inhibition
Indazole acetic acids can be designed to selectively target the COX-2 enzyme, which is primarily responsible for mediating the inflammatory response. This selectivity is often achieved by designing molecules with specific pharmacophores, such as a sulfonamido group, that can bind to a side pocket present in the COX-2 active site but not in COX-1.[8]
Quantitative Data: In Vitro COX Inhibition
The potency and selectivity of novel compounds are determined using in vitro enzyme inhibition assays.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 16 | >100 | 0.409 | >244 | [10] |
| VIIa | 19.5 | 0.29 | 67.24 | [9] |
| Celecoxib | 14.2 | 0.42 | 33.8 | [9] |
Compound VIIa is a 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative, structurally related to the design principles of indazole-based inhibitors.
Experimental Protocol: COX Inhibition Assay
This is a representative protocol for determining COX-1 and COX-2 inhibitory activity in vitro.
-
Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is reconstituted in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: The test compound (novel indazole acetic acid) is pre-incubated with the enzyme and a cofactor (e.g., hematin) for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is terminated by adding a solution of HCl.
-
Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Biological Characterization: Anticancer Activity
The indazole scaffold is present in several approved anticancer drugs, such as axitinib.[5] Novel indazole derivatives are frequently evaluated for their antiproliferative and pro-apoptotic activities against various cancer cell lines.[11][12]
Mechanism of Action: Induction of Apoptosis
Certain indazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to a decrease in the mitochondrial membrane potential and subsequent activation of executioner caspases like caspase-3.[11]
Quantitative Data: In Vitro Antiproliferative Activity
The antiproliferative effects are typically measured against a panel of human cancer cell lines.
| Compound ID | Cell Line | IC₅₀ / GI₅₀ (µM) | Activity | Reference |
| 2f | 4T1 (Breast) | 0.23 | Antiproliferative | [11][12] |
| 2f | A549 (Lung) | 1.15 | Antiproliferative | [11][12] |
| 6f | Panel Avg. | 0.77 | Antiproliferative | [13] |
| 6i | Panel Avg. | 0.86 | Antiproliferative | [13] |
| 15k | HCT-116 (Colon) | 0.041 | HDAC Inhibition | [14] |
| 15m | HeLa (Cervical) | 0.052 | HDAC Inhibition | [14] |
Experimental Protocol: MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the novel indazole acetic acids for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
The initial characterization of novel indazole acetic acids reveals a class of compounds with significant therapeutic potential. Efficient, modern synthetic routes, such as microwave-assisted cyclizations, allow for the rapid generation of diverse derivatives.[5] Subsequent biological evaluation frequently demonstrates potent and selective activity in key areas of drug discovery, including inflammation and oncology.[10][11] The detailed protocols and summarized data presented in this guide offer a foundational framework for researchers to build upon, facilitating the continued exploration and development of indazole acetic acids as next-generation therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]
- 7. ijpda.org [ijpda.org]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. b.aun.edu.eg [b.aun.edu.eg]
- 14. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1H-indazol-3-yl)acetic acid from 2-Nitrophenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indazole scaffolds are prevalent in numerous biologically active compounds, including anti-inflammatory drugs and anti-cancer agents. Specifically, 2-(1H-indazol-3-yl)acetic acid serves as a crucial building block in medicinal chemistry. This document provides detailed protocols for the synthesis of this compound, focusing on methods that utilize 2-nitrophenyl derivatives as starting materials. The primary strategy involves an intramolecular reductive cyclization, where a nitro group is reduced and subsequently forms the N-N bond characteristic of the indazole ring system.
Core Synthetic Strategy: Reductive Cyclization
The synthesis of the indazole ring from a 2-nitrophenyl precursor is a key transformation. This process typically involves the reduction of the nitro group to an amino or hydroxylamino group, which then undergoes an intramolecular cyclization by attacking a suitable electrophilic center on the side chain to form the dihydropyrazole ring, followed by aromatization. A common and effective precursor for this strategy is 3-amino-3-(2-nitrophenyl)propanoic acid, which undergoes reductive cyclization to yield the target compound.
Experimental Protocols
Two primary methods for the synthesis of this compound from 3-amino-3-(2-nitrophenyl)propanoic acid are detailed below.
Protocol 1: Reductive Cyclization with Hydrazine and Raney Nickel
This classical method involves the reduction of the nitro group using hydrazine hydrate as a hydrogen donor and Raney Nickel as a catalyst, which facilitates the subsequent cyclization.
Materials:
-
3-amino-3-(2-nitrophenyl)propanoic acid
-
5% Sodium Hydroxide (NaOH) aqueous solution
-
85-98% Hydrazine hydrate (N₂H₄·H₂O)
-
Raney Nickel (catalytic amount)
-
6 N Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 15 g, 71.4 mmol) in a 5% aqueous solution of sodium hydroxide (e.g., 85 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (e.g., 5 mL of 85% solution) to the reaction mixture.
-
Heating and Catalyst Addition: Heat the mixture to 80°C with stirring. Once the temperature is stable, cautiously add a small amount of Raney Nickel catalyst in portions (e.g., 25 mg total). Caution: Raney Nickel is pyrophoric and reacts exothermically with hydrazine. Add slowly.
-
Reaction Monitoring: Maintain the reaction at 80°C for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture to remove the Raney Nickel catalyst. Wash the catalyst with a small amount of water.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the filtrate with 6 N HCl to a pH of approximately 2. A precipitate will form.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the collected solid product under vacuum to yield this compound.
Protocol 2: Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time. The choice of solvent is critical; using ethanolamine as the solvent directly yields the desired unsubstituted indazole acetic acid in excellent yield.
Materials:
-
3-amino-3-(2-nitrophenyl)propanoic acid
-
Ethanolamine
-
Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 2–5 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 50 mg, 0.23 mmol), ethanolamine (as solvent), and a solution of NaOH.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 30 minutes at 150°C (fixed hold time).
-
Work-up:
-
After the reaction, cool the vial to room temperature.
-
Transfer the contents to a separatory funnel and add ethyl acetate (e.g., 20 mL) and 1 M HCl (e.g., 10 mL).
-
Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate (e.g., 2 x 10 mL).
-
-
Purification:
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Chromatography: Purify the crude product by silica gel flash chromatography using an appropriate eluent system (e.g., EtOAc/MeOH/HCOOH, 100/0.5/0.5) to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the two described protocols.
| Parameter | Protocol 1: Reductive Cyclization | Protocol 2: Microwave-Assisted |
| Starting Material | 3-amino-3-(2-nitrophenyl)propanoic acid | 3-amino-3-(2-nitrophenyl)propanoic acid |
| Key Reagents | NaOH, Hydrazine Hydrate, Raney Ni | NaOH, Ethanolamine |
| Reaction Time | 30 - 60 minutes | 30 minutes |
| Temperature | 80 °C | 150 °C |
| Reported Yield | 54% - 78% | Excellent (Specific % may vary) |
| Purification | Precipitation and Filtration | Flash Chromatography |
| Reference | Kariyone et al. | Odell et al. |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Diagram of Reductive Cyclization
Caption: Logical steps of the N-N bond-forming cyclization.
Microwave-Assisted Synthesis of Indazole Acetic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole-containing scaffolds are crucial pharmacophores in medicinal chemistry, present in numerous biologically active compounds, including approved drugs for cancer and inflammation.[1] Indazole acetic acids, in particular, are rare scaffolds that are of considerable interest in early drug discovery for the rapid exploration of subtle structural differences.[2] Lonidamine (LND), a derivative of indazole-3-carboxylic acid, is a well-known anticancer agent that targets the energy metabolism of tumor cells.[3][4]
Conventional synthetic methods for preparing these compounds often require long reaction times and harsh conditions.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates reaction rates, increases product yields, and minimizes byproducts by utilizing dielectric heating for rapid and uniform temperature elevation.[6][7][8] This application note provides detailed protocols for the efficient synthesis of substituted indazole acetic acids via a microwave-assisted, base-catalyzed cascade N-N bond forming reaction.
General Reaction Scheme
The synthesis proceeds via a microwave-assisted cyclization of 3-amino-3-(2-nitrophenyl)propanoic acids in the presence of a base (NaOH) and a suitable alcohol, which can act as both solvent and nucleophile. This method allows for the convenient synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives.[2][4]
Figure 1: General scheme for microwave-assisted synthesis of indazole acetic acids.
Reaction scheme illustrating the transformation of 3-amino-3-(2-nitrophenyl)propanoic acids into various indazole acetic acid derivatives.
Experimental Workflow
The general workflow for the microwave-assisted synthesis of indazole acetic acids is a streamlined process designed for efficiency and high throughput, making it ideal for medicinal chemistry applications.
Caption: Experimental workflow for microwave-assisted synthesis.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of substituted indazole acetic acids.[2]
Protocol 1: Synthesis of 2-(1-Alkoxy-1H-indazol-3-yl)acetic Acids
This protocol describes the synthesis of alkoxyindazole acetic acids using various alcohols as both the solvent and nucleophile.
Materials:
-
3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Selected alcohol (e.g., Methanol, Ethanol, Propanol) (0.2 M solution)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Equipment:
-
10 mL microwave reaction vial with Teflon-coated septum
-
Microwave reactor (e.g., Biotage Initiator)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a 10 mL microwave vial, add 3-amino-3-(2-nitrophenyl)propanoic acid.
-
Add a freshly prepared 0.2 M solution of NaOH in the desired alcohol (e.g., 5 mL for a 1 mmol scale reaction).
-
Seal the vial under air with the Teflon-coated septum.
-
Place the vial in the microwave reactor and irradiate the mixture for 30 minutes at 150 °C with a fixed hold time.[2]
-
After irradiation, allow the solution to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add ethyl acetate (20 mL) and 1 M HCl (10 mL).[2]
-
Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate (10 mL each).[2]
-
Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel flash chromatography using an eluent system such as EtOAc/MeOH/HCOOH (100/0.5/0.5) to afford the desired 2-(1-alkoxy-1H-indazol-3-yl)acetic acid.[2]
Protocol 2: Synthesis of 2-(1H-Indazol-3-yl)acetic Acid
This protocol describes the synthesis of the unsubstituted indazole acetic acid using ethanolamine as the solvent.
Materials:
-
3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Ethanolamine
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Follow steps 1-3 of Protocol 1, but use ethanolamine as the solvent instead of a simple alcohol.
-
Place the vial in the microwave reactor and irradiate the mixture for 30 minutes at 150 °C with a fixed hold time.[2]
-
Follow the work-up and purification steps 5-9 as described in Protocol 1. The use of ethanolamine as the solvent leads to the formation of the unsubstituted indazole acetic acid in excellent yield.[2]
Data Presentation
The microwave-assisted protocol enables the synthesis of a variety of indazole acetic acid derivatives with good to excellent yields.
Table 1: Microwave Synthesis of Alkoxyindazole Acetic Acids from 3-amino-3-(2-nitrophenyl)propanoic acid. [2]
| Entry | Alcohol Solvent | Product Structure | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | Methanol | 2-(1-methoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 88 |
| 2 | Ethanol | 2-(1-ethoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 80 |
| 3 | n-Propanol | 2-(1-propoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 51 |
| 4 | Isopropanol | 2-(1-isopropoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 45 |
| 5 | n-Butanol | 2-(1-butoxy-1H-indazol-3-yl)acetic acid | 150 | 30 | 31 |
| 6 | Methoxyethanol | 2-(1-(2-methoxyethoxy)-1H-indazol-3-yl)acetic acid | 150 | 30 | 70 |
| 7 | Ethanolamine | This compound | 150 | 30 | 85 |
Data sourced from White Rose Research Online.[2]
Table 2: Microwave Synthesis with Substituted 3-amino-3-(2-nitroaryl)propanoic acids. [2]
| Entry | Aryl Substituent (R) | Alcohol Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | H | Methanol | 150 | 30 | 88 |
| 2 | 4-F | Methanol | 150 | 30 | 79 |
| 3 | 5-F | Methanol | 150 | 30 | 82 |
| 4 | 4-Cl | Methanol | 150 | 30 | 75 |
| 5 | 4-CF₃ | Methanol | 150 | 30 | 55 |
| 6 | 4-OMe | Methanol | 170 | 30 | 65 |
| 7 | H | Ethanolamine | 150 | 30 | 85 |
| 8 | 4-F | Ethanolamine | 150 | 30 | 81 |
Data sourced from White Rose Research Online.[2]
Biological Relevance & Potential Signaling Pathway
Indazole acetic acid derivatives, such as Lonidamine (LND), are known to exert anticancer effects by targeting the distinct metabolic phenotype of cancer cells, often referred to as the Warburg effect.[4] LND disrupts cancer cell bioenergetics by inhibiting key enzymes in glycolysis and mitochondrial respiration, leading to ATP depletion, intracellular acidification, and ultimately, cell death.[6][9][10]
Caption: Proposed mechanism of action for Lonidamine-like compounds.
Conclusion
The application of microwave irradiation provides a rapid, efficient, and versatile method for the synthesis of substituted indazole acetic acids.[2] This approach offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and often improved yields.[7][11] The protocols described herein are robust and tolerate a range of functional groups, making this method a valuable tool for generating libraries of novel indazole derivatives for drug discovery programs. The ability to quickly access these important scaffolds can accelerate the identification and optimization of new therapeutic agents.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. jchr.org [jchr.org]
- 9. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the antineoplastic drug lonidamine: 31P and 13C nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
Application Notes and Protocols for 2-(1H-indazol-3-yl)acetic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-(1H-indazol-3-yl)acetic acid and its derivatives in drug discovery, based on the biological activities of structurally related compounds. The protocols outlined below are generalized methodologies for assessing the bioactivity of this compound in key therapeutic areas.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of indazole acetic acid have shown promise as anti-inflammatory, anti-cancer, and anti-diabetic complication agents. This document details potential applications and experimental protocols to explore the therapeutic potential of this compound.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of its derivatives, this compound may be investigated for the following applications:
-
Anti-inflammatory Activity: The structurally related non-steroidal anti-inflammatory drug (NSAID) Bendazac, 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid, exerts its effects by inhibiting the denaturation of proteins and modulating the activity of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[1][2]
-
Anticancer Activity: Lonidamine, a derivative of indazole-3-carboxylic acid, has been used in cancer therapy. Its mechanism involves the disruption of cancer cell metabolism by inhibiting glycolysis, specifically targeting mitochondrial hexokinase, and impairing mitochondrial respiration, which ultimately leads to apoptosis.[3][4][5][6]
-
Management of Diabetic Complications: Indazole acetic acid derivatives have been identified as potent inhibitors of aldose reductase.[7] This enzyme is crucial in the polyol pathway, where excess glucose is converted to sorbitol, a process implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.
Data Presentation: Bioactivity of this compound Derivatives
| Compound/Derivative Name | Target | Assay Type | IC50/EC50 | Reference |
| Bendazac | Protein Denaturation | In vitro anti-denaturation | - | [1][2] |
| Cyclooxygenase (COX) | Enzyme Inhibition | - | [1] | |
| Lonidamine | Mitochondrial Hexokinase | Enzyme Inhibition | - | [3][6] |
| Glycolysis | Cellular Metabolism | - | [3][5] | |
| 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (62) | Aldose Reductase | Enzyme Inhibition | 30 nM | [7] |
| [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid (70) | Aldose Reductase | Enzyme Inhibition | 2.1 nM | [7] |
| 3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid (79) | Aldose Reductase | Enzyme Inhibition | 5 nM | [7] |
| 3,4-dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid (82) | Aldose Reductase | Enzyme Inhibition | 52.2 nM | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Anti-inflammatory Activity - Protein Denaturation Inhibition Assay
This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, a hallmark of inflammation.[1][5][8]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.8
-
Test Compound (this compound)
-
Reference Standard (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO).
-
Prepare a 1% w/v solution of BSA or egg albumin in PBS.
-
In a series of test tubes, add different concentrations of the test compound and reference standard.
-
Add the protein solution to each test tube.
-
A control tube should be prepared with the protein solution and the vehicle solvent.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100
References
- 1. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
- 2. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innpharmacotherapy.com [innpharmacotherapy.com]
Application Notes and Protocols: 2-(1H-indazol-3-yl)acetic acid as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(1H-indazol-3-yl)acetic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[1] This document outlines the synthetic versatility of this compound, its application in targeting various kinase families, and provides detailed protocols for the synthesis and evaluation of derivative compounds.
Introduction to this compound in Kinase Inhibition
The indazole ring system is a bioisostere of indole and benzimidazole and is a core component of numerous clinically approved and investigational kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[1] The this compound scaffold provides a strategic advantage for drug discovery, offering a carboxylic acid handle that can be readily functionalized to explore a wide chemical space and optimize pharmacokinetic and pharmacodynamic properties. This functional handle allows for the introduction of various substituents to modulate potency, selectivity, and solubility.
Derivatives of this compound have been successfully employed to develop inhibitors targeting a range of kinases implicated in cancer and other diseases. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, Pim Kinases, and key components of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.
Targeted Kinase Families and Signaling Pathways
The versatility of the this compound scaffold allows for the development of inhibitors targeting multiple key signaling pathways crucial in cancer cell proliferation, survival, and angiogenesis.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and metabolism.[2][3][4] Its aberrant activation is a frequent event in many human cancers. Indazole-based inhibitors have been designed to target key kinases within this pathway, such as PI3K and Akt.
Caption: PI3K/AKT/mTOR Signaling Pathway and points of inhibition.
MAPK/ERK Pathway
The MAPK/ERK pathway is another fundamental signaling cascade that transmits extracellular signals to the cell nucleus, regulating processes like cell proliferation, differentiation, and survival.[5][6][7][8] Key kinases in this pathway, such as MEK and ERK, are also viable targets for indazole-based inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-(1H-Indazol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole ring system is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][2][3] Derivatives of 2-(1H-indazol-3-yl)acetic acid are of significant interest in drug discovery programs, and modification of the carboxylic acid group is a key strategy for generating diverse chemical libraries with a wide range of pharmacological activities.[1][4] The primary goal of derivatization is to convert the carboxylic acid's hydroxyl group, a poor leaving group, into a more reactive species to facilitate nucleophilic acyl substitution.[5] This document provides detailed protocols for two common and effective derivatization strategies: amide bond formation and esterification.
Amide Bond Formation: Synthesis of 2-(1H-Indazol-3-yl)acetamides
The formation of an amide bond is one of the most frequently performed transformations in medicinal chemistry.[6] Direct condensation of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acid to form an unreactive carboxylate salt.[5] Therefore, the carboxylic acid must first be activated using a coupling reagent.
Principle of Amide Coupling
Amide coupling reactions typically involve an activating agent that converts the carboxylic acid into a highly reactive intermediate (e.g., an active ester or O-acylisourea). This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond.[5][7] Common coupling reagents include carbodiimides like EDC and uronium salts like HATU.[8][9]
Common Coupling Reagents for Amide Synthesis
A variety of reagents are available for activating carboxylic acids. The choice of reagent often depends on the reactivity of the substrates, desired reaction conditions, and cost.
| Coupling Reagent | Additive | Common Solvents | Key Characteristics |
| HATU | Base (e.g., DIPEA) | DMF, NMP | High efficiency, fast reaction times, suitable for less reactive amines.[9][10] |
| HBTU / TBTU | Base (e.g., DIPEA) | DMF, DCM | Very effective and widely used, by-products are generally soluble.[7][9] |
| EDC | HOBt or Oxyma | DMF, DCM, Water | Cost-effective, water-soluble by-product is easily removed. Good for more reactive amines.[7][9] |
| DCC / DIC | DMAP (optional) | DCM, THF | Potent activators, but produce insoluble urea by-products (DCU/DIU) which can complicate purification.[7][8] |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for most applications, including coupling to sterically hindered or less reactive amines.[9]
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until all solids have dissolved.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) and stir for 2 minutes.
-
Activation & Coupling: Add HATU (1.0-1.1 eq) in a single portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: Standard Amide Coupling using EDC·HCl and HOBt
This is a common and cost-effective method suitable for many primary and secondary amines.[11]
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DMF or Dichloromethane (DCM) and stir to dissolve all solids.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1 for reaction work-up and product purification.[11]
Workflow for Amide Coupling
Caption: General workflow for amide synthesis.
Ester Formation: Synthesis of 2-(1H-Indazol-3-yl)acetates
Esterification is another fundamental method for derivatizing carboxylic acids. The Fischer esterification provides a direct route to esters by reacting a carboxylic acid with an alcohol under acidic conditions.[12]
Principle of Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to attack by the alcohol nucleophile.[13] To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove water as it is formed.[12][13]
Experimental Protocol
Protocol 3: Fischer Esterification
-
Preparation: Equip a 5 mL conical reaction vial or round-bottom flask with a magnetic stir bar.
-
Reagents: Add this compound (1.0 eq) and a large excess of the desired alcohol (e.g., 10-20 eq). The alcohol can often serve as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 5 mol%).
-
Reaction: Attach a condenser and heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol used. Allow the mixture to reflux for 4-12 hours, monitoring by TLC.
-
Cooling & Quenching: Remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation if applicable.[12]
Workflow for Fischer Esterification
Caption: General workflow for Fischer esterification.
Troubleshooting and Optimization
-
Low or No Yield: If a reaction is sluggish or fails to proceed, first ensure all reagents are pure and solvents are anhydrous, especially for amide coupling reactions.[9]
-
Incomplete Reaction: For sluggish amide couplings, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. Alternatively, switching to a more powerful coupling reagent like HATU may be necessary.[9]
-
Side Reactions: In amide couplings, a common side reaction is the formation of N-acylurea when using carbodiimides.[7] Adding HOBt or Oxyma can suppress this. For Fischer esterification, ensure sufficient excess of the alcohol is used to favor product formation.[13]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. benchchem.com [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-(1H-Indazol-3-yl)acetic Acid in the Synthesis of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anti-inflammatory effects.[1] 2-(1H-indazol-3-yl)acetic acid serves as a key starting material or structural motif for the development of novel anti-inflammatory agents. These derivatives target various key players in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and critical signaling pathways like NF-κB. This document provides detailed application notes on the synthesis and evaluation of indazole-based anti-inflammatory agents, focusing on specific mechanisms of action and providing standardized protocols for their assessment.
Application Note 1: Bindarit, an Indazole Derivative as a Selective Modulator of the NF-κB Pathway
Bindarit, a derivative of indazolic chemistry, has demonstrated significant anti-inflammatory activity by selectively interfering with monocyte recruitment and the "early inflammatory response".[2][3] Its primary mechanism involves the targeted downregulation of the classical nuclear factor-κB (NF-κB) signaling pathway.[2]
Mechanism of Action: Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB pathway is activated. Bindarit exerts its effect by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB.[2][3] This action hinders the nuclear translocation of active NF-κB dimers (p65/p50), thereby decreasing their binding to the promoter regions of specific pro-inflammatory genes.[2] Notably, Bindarit selectively inhibits the production of monocyte chemotactic proteins (MCPs/CCLs) like MCP-1 (CCL2) and IL-12β/p40, without significantly affecting other cytokines such as IL-6 or IL-8.[2][3][4] This selective inhibition of chemokine expression is crucial for its therapeutic effect in downregulating chronic inflammation at the site of injury or infection.[2][5]
Quantitative Data: Effect of Bindarit on Cytokine Production
| Cell Line | Stimulant | Cytokine | Effect of Bindarit | Reference |
| Mouse Macrophage | LPS | MCP-1 / MCPs | Inhibition | [2] |
| Mouse Macrophage | LPS | IL-12β/p40 | Inhibition | [2] |
| Mouse Macrophage | LPS | IL-6 | No significant effect | [2] |
| Mouse Macrophage | LPS | IL-8/KC | No significant effect | [2] |
Experimental Protocol: LPS-Induced Cytokine Production Assay
This protocol is based on methodologies used to evaluate the effect of Bindarit on macrophage cytokine production.[2][3]
-
Cell Culture: Culture a mouse leukemic monocyte-macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDM) in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Plating: Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of Bindarit (e.g., 30-300 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (MCP-1, IL-12β/p40, IL-6, etc.) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of Bindarit compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value if applicable.
Application Note 2: Indazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
A significant number of anti-inflammatory agents derived from the indazole scaffold function by inhibiting cyclooxygenase (COX) enzymes.[1] Inflammation is closely linked to the COX-2/microsomal prostaglandin E₂ synthase-1/prostaglandin E₂ (COX-2/mPGES-1/PGE₂) pathway.[6] While traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, this can lead to gastrointestinal side effects.[7] Therefore, developing selective COX-2 inhibitors or targeting the downstream enzyme mPGES-1 is a key therapeutic strategy.[7][8][9] Indazole derivatives have shown promise as selective COX-2 inhibitors.[1]
Mechanism of Action: Arachidonic acid released from the cell membrane is converted by COX enzymes into prostaglandin H₂ (PGH₂).[8] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation and is responsible for producing the PGH₂ that leads to pro-inflammatory prostaglandins like PGE₂.[10] PGE₂ is synthesized from PGH₂ by the terminal synthase mPGES-1.[8] Selective indazole-based inhibitors block the active site of the COX-2 enzyme, preventing the synthesis of PGH₂ and subsequent inflammatory mediators.[1]
Quantitative Data: In Vitro and In Vivo Activity of Indazole Derivatives
Table 1: In Vitro COX-2 Inhibition by 2,3-diphenyl-2H-indazole Derivatives [1]
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| 18 | 4.88 |
| 21 | 7.95 |
| 23 | 6.09 |
| 26 | 5.33 |
| Rofecoxib (Control) | 4.01 |
Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives (Carrageenan-Induced Paw Edema) [11]
| Compound | Dose (mg/kg) | Max. % Inhibition of Edema (at 5h) |
| Indazole | 100 | 61.03% |
| 5-Aminoindazole | 100 | 83.09% |
| 6-Nitroindazole | 100 | 85.12% |
| Diclofenac (Control) | 10 | 84.50% |
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay (Fluorimetric) [12]
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Preparation: Dissolve test compounds (indazole derivatives) and a reference standard (e.g., Celecoxib) in DMSO to create stock solutions. Make serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound solution.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) and arachidonic acid.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound against both COX-1 and COX-2.
2. In Vivo Carrageenan-Induced Paw Edema Model [11][13]
-
Animal Model: Use male Wistar or Sprague Dawley rats (150-200 g).[11][14] Acclimatize the animals for at least one week.
-
Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and test groups (e.g., indazole derivatives at various doses like 25, 50, 100 mg/kg).[11]
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).[15]
-
Induction of Inflammation: After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11][15]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.
Application Note 3: General Synthesis of Indazole-Based Anti-inflammatory Agents
The synthesis of novel anti-inflammatory agents often begins with the construction of the core indazole ring or the modification of a readily available precursor like this compound.
Synthesis of this compound (7) [16]
A common route involves the reduction and cyclization of a substituted nitrophenyl precursor.
-
Starting Material: 3-Amino-3-(2-nitrophenyl)propanoic acid (6).
-
Reaction Conditions: Dissolve the starting material (2.4 mmol) in an aqueous solution of 5% NaOH.
-
Reduction: Add 98% hydrazine hydrate (160 µL). Heat the reaction to 80°C.
-
Catalysis: Carefully add Raney Nickel (5 mg) to catalyze the reduction and cyclization.
-
Reaction Time: Maintain the reaction at 80°C for 30 minutes.
-
Work-up: Cool the reaction mixture and adjust the pH to ~2 with concentrated HCl to precipitate the product.
-
Purification: Filter the precipitated solid and dry it to obtain this compound.[16]
General Synthesis of 1H-Indazole-3-carboxamide Derivatives [17]
The carboxylic acid moiety of an indazole precursor can be readily converted to a variety of amides to explore structure-activity relationships.
-
Starting Material: 1H-Indazole-3-carboxylic acid (or acetic acid analogue).
-
Activation: In a suitable solvent like DMF, activate the carboxylic acid using coupling agents such as HOBT (1.2 equiv) and EDC·HCl (1.2 equiv) in the presence of a base like triethylamine (TEA, 3 equiv). Stir at room temperature for 15 minutes.
-
Amine Coupling: Add the desired amine (1 equiv) to the reaction mixture.
-
Reaction Time: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Perform an appropriate aqueous work-up and purify the resulting amide derivative using column chromatography or recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Bindarit: An anti-inflammatory small molecule that modulates the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway. | Semantic Scholar [semanticscholar.org]
- 5. Bindarit, an Inhibitor of Monocyte Chemotactic Protein Synthesis, Protects against Bone Loss Induced by Chikungunya Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and biology of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors as novel anti-inflammatory agents: recent developments and current status - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 13. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.hep.com.cn [journal.hep.com.cn]
- 15. benchchem.com [benchchem.com]
- 16. (1H-INDAZOL-3-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 17. derpharmachemica.com [derpharmachemica.com]
Application of 2-(1H-indazol-3-yl)acetic Acid in Antimicrobial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Indazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-(1H-indazol-3-yl)acetic acid is a promising scaffold for the synthesis of new antimicrobial candidates. Its structural similarity to indole-3-acetic acid, a known bacterial signaling molecule, suggests that its derivatives could interfere with bacterial communication and virulence. This document outlines the potential applications of this compound in the synthesis of novel antimicrobial agents, providing detailed protocols for the synthesis of its amide and ester derivatives and summarizing the antimicrobial activity of structurally related compounds.
Data Presentation
While direct antimicrobial data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the minimum inhibitory concentrations (MICs) of structurally related indazole and indole derivatives against various pathogens. This data serves as a benchmark for the potential efficacy of the proposed synthetic compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative 3ao | Staphylococcus aureus ATCC 25923 | < 1 | [1] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative 3aq | Staphylococcus aureus ATCC 25923 | < 1 | [1] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative 3ag | Mycobacterium smegmatis mc2155 | 3.9 | [1] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative 3ag | Candida albicans ATCC 10231 | 3.9 | [1] |
| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa ) | S. aureus ATCC 43300 (MRSA) | 3.9 | [1] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq ) | C. albicans ATCC 10231 | 3.9 | [1] |
| Indazole derivative 5 | S. aureus | 64 - 128 | [2] |
| Indazole derivative 5 | S. epidermidis | 64 - 128 | [2] |
| 2-[(3-methyl-1H-indazol-1-yl)-3-phenyl-1, 8-naphthyridine] 4b | Aspergillus niger | - (23 mm zone of inhibition) | [3] |
| 2-[(3-methyl-1H-indazol-1-yl)-3-(2-chlorophenyl)]-1, 8-naphthyridine] 4d | Candida albicans | - (26 mm zone of inhibition) | [3] |
Experimental Protocols
The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, such as amides and esters. These derivatives are often explored in drug discovery to modulate physicochemical properties and biological activity.
Protocol 1: Synthesis of 2-(1H-indazol-3-yl)acetamide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives of this compound via carbodiimide-mediated coupling with a primary or secondary amine.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 2-(1H-indazol-3-yl)acetamide derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of Ester Derivatives of this compound
This protocol outlines the synthesis of ester derivatives via acid-catalyzed esterification (Fischer esterification).
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, propanol) in excess
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel if necessary.
-
Characterize the purified ester by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
The following diagrams illustrate the proposed synthetic workflows and a potential mechanism of action for the synthesized antimicrobial agents.
Caption: Proposed synthetic routes for amide and ester derivatives of this compound.
Caption: Postulated mechanism of antimicrobial action for indazole derivatives.
References
Application Note: High-Throughput Analysis of 2-(1H-indazol-3-yl)acetic Acid and Its Derivatives by HPLC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1H-indazol-3-yl)acetic acid and its derivatives are a class of compounds with significant interest in pharmaceutical research and development due to their diverse biological activities. Accurate and sensitive quantification of these molecules in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This application note describes a robust and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the analysis of this compound and its related derivatives. The methodology outlined provides a starting point for method development and validation for the quantitative analysis of this compound class in biological and non-biological samples.
Experimental Workflow
The overall experimental workflow for the HPLC-MS analysis of this compound and its derivatives is depicted in the following diagram.
Caption: Experimental workflow for HPLC-MS analysis.
Detailed Protocols
1. Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible results. For biological matrices such as plasma or urine, a solid-phase extraction (SPE) method is recommended for cleanup and concentration.[1]
-
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Analysis: The sample is now ready for LC-MS/MS analysis.
-
For non-biological samples, such as reaction mixtures, a simple dilute-and-shoot approach may be sufficient. Dilute the sample in the initial mobile phase to a concentration within the linear range of the assay.
2. HPLC-MS/MS Analysis
This method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Instrumentation:
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 35-40 °C.[2]
-
Gradient: A linear gradient is typically employed, starting with a low percentage of organic phase and increasing to elute the analytes. A representative gradient is shown below.
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. For carboxylic acids, negative ion mode is often more sensitive.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[1]
-
Source Parameters: These should be optimized for the specific instrument and analytes. Typical starting parameters include:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
MRM Transitions: The precursor ion (Q1) will be the [M-H]⁻ or [M+H]⁺ of the analyte, and the product ion (Q3) will be a characteristic fragment. These transitions need to be determined by infusing a standard solution of each analyte into the mass spectrometer.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following table is a template for presenting the results of a quantitative analysis.
Table 1: Quantitative HPLC-MS/MS Results for this compound and its Derivatives
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | R² |
| This compound | e.g., 4.2 | e.g., 175.1 | e.g., 131.1 | ||||
| Derivative 1 | |||||||
| Derivative 2 | |||||||
| Internal Standard |
LOD: Limit of Detection, LOQ: Limit of Quantitation, R²: Coefficient of determination for the calibration curve.
Signaling Pathways and Logical Relationships
For studies investigating the mechanism of action of these compounds, visualizing the affected signaling pathways is crucial. The following is a generic example of how a signaling pathway can be represented using Graphviz.
Caption: Example of a signaling pathway diagram.
The HPLC-MS method described provides a sensitive and selective approach for the quantification of this compound and its derivatives. The detailed protocol for sample preparation and instrumental analysis serves as a solid foundation for method development and validation in various research and development settings. The clear presentation of data and visualization of experimental workflows and biological pathways are essential for effective communication of scientific findings.
References
Application Note: 1H and 13C NMR Assignment for 2-(1H-Indazol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indazol-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to the endogenous auxin, indole-3-acetic acid. The indazole moiety is a prevalent scaffold in numerous pharmacologically active molecules. Accurate and unambiguous assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound is fundamental for its structural characterization, purity assessment, and for studying its interactions with biological targets. This application note provides a detailed protocol for the acquisition of high-quality 1H and 13C NMR spectra and presents a predicted spectral assignment based on analogous structures.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data from structurally related indazole derivatives.
Table 1: Predicted 1H NMR Data for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |
| ~12.50 | br s | 1H | COOH |
| ~12.30 | br s | 1H | N1-H |
| ~7.80 | d | 1H | H-4 |
| ~7.50 | d | 1H | H-7 |
| ~7.30 | t | 1H | H-6 |
| ~7.10 | t | 1H | H-5 |
| ~3.90 | s | 2H | CH2 |
Table 2: Predicted 13C NMR Data for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O |
| ~141.0 | C-7a |
| ~139.0 | C-3 |
| ~127.0 | C-3a |
| ~126.0 | C-6 |
| ~121.0 | C-5 |
| ~120.0 | C-4 |
| ~110.0 | C-7 |
| ~32.0 | CH2 |
Experimental Protocols
A detailed methodology for acquiring high-quality 1H and 13C NMR spectra is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.[1][2]
-
Solvent Selection: Use a high-purity deuterated solvent such as DMSO-d6 (dimethyl sulfoxide-d6), as the compound is expected to be soluble in it.[3] The choice of solvent is crucial to avoid strong solvent signals that may overlap with the analyte peaks.
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.[3][4] Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Sample Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all proton signals.
-
Acquisition Time: At least 2 seconds to ensure good resolution.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for 1H NMR.[5]
-
Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Optimize the receiver gain automatically using the instrument's standard procedure.
13C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlet peaks for each carbon.
-
Temperature: 298 K.
-
Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of quaternary carbons.[5]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[4]
-
Decoupling: Use broadband proton decoupling during acquisition.
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for 1H and 1-2 Hz for 13C spectra before Fourier transformation.[5]
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction to the phased spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For the 1H spectrum, integrate the peak areas.
Molecular Structure and Numbering
The following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering convention used for the NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols: Utilizing 2-(1H-Indazol-3-yl)acetic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of high-quality lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. These initial fragment hits can then be optimized into potent and selective drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutics. 2-(1H-Indazol-3-yl)acetic acid is a valuable fragment that incorporates the key features of the indazole ring system with a carboxylic acid handle, providing a versatile starting point for FBDD campaigns.
These application notes provide a comprehensive guide to using this compound as a fragment in FBDD, covering its physicochemical properties, screening methodologies, and hit-to-lead optimization strategies. Detailed protocols for key experimental techniques are provided to facilitate the practical application of this fragment in drug discovery projects.
Physicochemical Properties of this compound
This compound is an ideal fragment for FBDD due to its adherence to the "Rule of Three," which generally defines a good fragment as having a molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors. Its properties make it soluble and amenable to various biophysical screening techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem |
| Molecular Weight | 176.17 g/mol | PubChem |
| cLogP | 1.1 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Heavy Atom Count | 13 | Calculated |
| Topological Polar Surface Area (TPSA) | 68.1 Ų | PubChem |
| Solubility | Soluble in DMSO and other organic solvents. | General Chemical Knowledge |
Application in Fragment-Based Drug Discovery (FBDD)
The utility of this compound in FBDD stems from the versatile binding modes of the indazole ring, which can act as a hinge-binder in kinases, and the carboxylic acid group, which can form key hydrogen bonds or be used as a vector for fragment growing.
Typical FBDD Workflow
The following diagram illustrates a typical FBDD workflow utilizing this compound.
FBDD workflow using this compound.
Example Application: Kinase Inhibition
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. This compound can serve as an excellent starting point for developing potent and selective kinase inhibitors.
Inhibition of a kinase signaling pathway.
Experimental Protocols
Detailed protocols for key experiments in an FBDD campaign using this compound are provided below.
NMR-Based Fragment Screening (Saturation Transfer Difference - STD)
Objective: To identify binding of this compound to a target protein.
Materials:
-
Target protein (e.g., a kinase)
-
This compound
-
Deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O)
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at 10-50 µM in the deuterated buffer.
-
Prepare a stock solution of this compound at 100 mM in DMSO-d6.
-
Prepare the final NMR sample by adding the fragment stock solution to the protein solution to a final fragment concentration of 1 mM. The final DMSO-d6 concentration should be kept below 1%.
-
Prepare a control sample with only the fragment at the same concentration in the deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of both the sample and the control to ensure the fragment is soluble and stable.
-
Set up the STD NMR experiment. A typical STD experiment involves a train of selective Gaussian pulses to saturate the protein resonances.
-
Acquire an "on-resonance" spectrum with saturation of a protein resonance (e.g., at 0 ppm) and an "off-resonance" spectrum with saturation at a frequency where no protein or fragment signals are present (e.g., 30 ppm).
-
The difference between the on- and off-resonance spectra (the STD spectrum) will show signals only for the protons of the fragment that are in close contact with the protein.
-
-
Data Analysis:
-
Process the STD spectrum. The presence of signals in the STD spectrum indicates binding of the fragment to the protein.
-
Calculate the STD amplification factor for each proton of the fragment to identify the binding epitope.
-
X-ray Crystallography (Soaking)
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution (mother liquor supplemented with, e.g., 20-30% glycerol)
-
Soaking solution (mother liquor containing 1-10 mM of the fragment)
-
X-ray diffraction equipment (synchrotron or in-house source)
Protocol:
-
Crystal Soaking:
-
Transfer a protein crystal from its growth drop to a drop of soaking solution.
-
Incubate the crystal in the soaking solution for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal to a drop of cryoprotectant solution.
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
-
Data Collection and Processing:
-
Mount the frozen crystal on the X-ray diffractometer.
-
Collect a complete diffraction dataset.
-
Process the diffraction data using appropriate software (e.g., XDS, MOSFLM) to obtain a set of structure factor amplitudes.
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Build the fragment into the resulting difference electron density map.
-
Refine the protein-fragment complex structure to obtain a final model with good stereochemistry and agreement with the experimental data.
-
Biochemical Assay (Kinase Activity Assay)
Objective: To determine the inhibitory potency (IC₅₀) of this compound and its derivatives against a target kinase.
Materials:
-
Target kinase
-
Peptide substrate for the kinase
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well plates
-
Plate reader
Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of this compound and its derivatives in DMSO.
-
-
Assay Setup:
-
In a 384-well plate, add the serially diluted compounds.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the target kinase.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step addition of reagents to first deplete unused ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation and Hit Optimization
Quantitative Data Summary
The following table summarizes hypothetical but realistic data for this compound and a more potent, optimized derivative against a hypothetical kinase target.
| Compound | IC₅₀ (µM) | Binding Affinity (K_d, µM) | Ligand Efficiency (LE) |
| This compound | > 1000 | 500 (SPR) | 0.35 |
| Optimized Derivative | 0.5 | 0.1 (ITC) | 0.42 |
Ligand Efficiency (LE) Calculation: LE = -RT * ln(K_d) / N where R is the gas constant, T is the temperature in Kelvin, K_d is the dissociation constant, and N is the number of heavy atoms.
Hit-to-Lead Optimization Strategy
Once a fragment hit is identified and its binding mode is determined, the next step is to optimize its potency and selectivity.
Hit-to-lead optimization strategy.
Fragment Growing: The carboxylic acid moiety of this compound provides a clear vector for chemical elaboration to explore adjacent pockets in the protein binding site, thereby increasing potency and selectivity.
Fragment Linking/Merging: If other fragments are found to bind in close proximity, they can be linked together with the indazole fragment to create a larger, higher-affinity molecule.
Conclusion
This compound is a high-quality fragment that serves as an excellent starting point for FBDD campaigns, particularly for targets such as kinases. Its favorable physicochemical properties and versatile binding capabilities make it a valuable tool in the drug discovery arsenal. The protocols and strategies outlined in these application notes provide a framework for the effective utilization of this fragment to identify and optimize novel therapeutic agents.
Application Notes: 2-(1H-indazol-3-yl)acetic acid as a Molecular Probe Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1] The 2-(1H-indazol-3-yl)acetic acid structure serves as a key pharmacophore that can be elaborated to create molecular probes for interrogating the function of various protein kinases, which are critical regulators of cellular processes. These probes are invaluable tools for target validation, studying signaling pathways, and screening for novel therapeutic agents. This document details the application of indazole-based compounds as molecular probes, with a focus on their use as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).
Application as Probes for ROCK Kinases
Derivatives of the indazole scaffold have been successfully developed as potent inhibitors of ROCK1 and ROCK2. These kinases are key effectors of the small GTPase RhoA and play a crucial role in regulating cellular contraction, motility, and actin cytoskeleton organization.[2][3] Small molecule inhibitors based on this scaffold, such as Y-27632, GSK429286A, and Fasudil, serve as chemical probes to dissect the physiological and pathological roles of the RhoA/ROCK signaling pathway. These compounds are widely used in both in vitro and in vivo studies to investigate processes ranging from smooth muscle contraction to neuronal regeneration and cancer cell metastasis.[4][5][6]
Data Presentation
The following table summarizes quantitative data for prominent indazole-related molecular probes targeting ROCK kinases. These values indicate the potency and, in some cases, the selectivity of the compounds.
Table 1: Quantitative Data for Indazole-Related ROCK Inhibitors
| Compound | Target Protein | Assay Type | IC50 | Ki |
| Y-27632 | ROCK1 | Kinase Assay | - | 220 nM[7] |
| ROCK2 | Kinase Assay | - | 300 nM[7] | |
| GSK429286A | ROCK1 | Kinase Assay | 14 nM[8][9][10] | - |
| ROCK2 | Kinase Assay | 63 nM | - | |
| Fasudil (HA-1077) | ROCK1 | Kinase Assay | - | 330 nM[11] |
| ROCK2 | Kinase Assay | 1900 nM[12] | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Determining ROCK Inhibition
This protocol describes a method to quantify the inhibitory activity of a test compound against ROCK1 and ROCK2 using a luminescence-based kinase assay. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., S6 kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit or similar ADP-Glo™ kit[3][13]
-
384-well white, opaque plates
-
Multichannel pipettes or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to generate a range of concentrations for IC50 determination.
-
-
Reaction Setup:
-
Prepare the kinase reaction mixture in the assay buffer containing the ROCK substrate and ATP (final concentration typically 5-10 µM).[13]
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the ROCK enzyme (e.g., 4 ng of ROCK1) to each well.[13]
-
Initiate the kinase reaction by adding 2 µL of the reaction mixture (substrate + ATP). The final reaction volume is 5 µL.
-
-
Incubation:
-
Signal Detection (using Kinase-Glo®):
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 5 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the detection reaction.
-
Incubate the plate at room temperature for 10-40 minutes to allow the luminescent signal to stabilize.[3][13]
-
Measure the luminescence using a plate reader. The signal intensity is inversely correlated with kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter nonlinear regression model using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton. Activated RhoA (GTP-bound) binds to and activates ROCK, which then phosphorylates downstream substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1). This leads to increased actin-myosin contractility and the formation of stress fibers.[14]
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of indazole-based probes.
Experimental Workflow
The following diagram outlines a typical workflow for identifying and characterizing kinase inhibitors using an indazole-based compound library.
Caption: Experimental workflow for screening and characterizing indazole-based kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 6. Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. stemcell.com [stemcell.com]
- 13. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for the Synthesis of 1H-Indazole-3-carboxamide Derivatives from 2-(1H-Indazol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-indazole-3-carboxamide derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the field of oncology.[1][2] These scaffolds have been investigated for their roles as inhibitors of various protein kinases, such as p21-activated kinase 1 (PAK1), which are implicated in cancer cell proliferation, migration, and invasion.[3][4] This document provides detailed protocols for the synthesis of novel 1H-indazole-3-carboxamide derivatives starting from 2-(1H-indazol-3-yl)acetic acid, along with methods for their biological evaluation.
Synthesis of 1H-Indazole-3-carboxamide Derivatives
The synthesis of 1H-indazole-3-carboxamide derivatives from this compound is primarily achieved through an amide coupling reaction with a variety of primary or secondary amines. This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
A general synthetic scheme is presented below:
Scheme 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives
Caption: General reaction scheme for the amide coupling of this compound with an amine.
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are less reactive.
Materials:
-
This compound
-
Substituted amine (1.0-1.2 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0-1.1 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.[5]
-
Add HATU (1.0-1.1 eq) in a single portion.[5]
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide derivative.
Protocol 2: Standard Amide Coupling using EDC/HOBt
This is a common and cost-effective method suitable for more reactive amines.
Materials:
-
This compound
-
Substituted amine (1.1 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride (1.2 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)
-
TEA (Triethylamine) or DIPEA (3.0 equivalents)
-
Anhydrous DMF or DCM (Dichloromethane)
-
Ethyl acetate
-
10% NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC hydrochloride (1.2 eq), and TEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Cool the mixture to 0°C using an ice bath.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with an organic solvent such as ethyl acetate or 10% methanol in chloroform.
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for synthesized 1H-indazole-3-carboxamide derivatives.
| Compound ID | Amine Used | Coupling Method | Yield (%) | Melting Point (°C) |
| 4a | Benzylamine | EDC/HOBt | 85 | 145-148 |
| 4c | 2-Morpholinoethylamine | EDC/HOBt | 82 | 148-151 |
| 4j | 1-(Pyrimidin-2-yl)piperazine | EDC/HOBt | 78 | 220-224 |
Data adapted from a similar synthesis starting with 1H-indazole-3-carboxylic acid.
Biological Evaluation: Anti-Tumor Migration and Invasion
A key application of 1H-indazole-3-carboxamide derivatives is the inhibition of cancer cell migration and invasion. This is often mediated through the inhibition of signaling pathways such as the PAK1-Snail axis.[6]
Signaling Pathway
Caption: Inhibition of the PAK1-Snail signaling pathway by 1H-indazole-3-carboxamide derivatives.
Experimental Workflow for In Vitro Evaluation
The following workflow outlines key experiments to assess the anti-migratory and anti-invasive properties of the synthesized compounds.
Caption: Experimental workflow for the biological evaluation of 1H-indazole-3-carboxamide derivatives.
Protocol 3: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess cell migration.[6]
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Synthesized 1H-indazole-3-carboxamide compounds
-
Vehicle control (e.g., DMSO)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and culture them until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium containing the test compounds at various concentrations. A vehicle control should be included.
-
Capture images of the wound at time zero and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at each time point and calculate the percentage of wound closure to determine the effect of the compound on cell migration.
Protocol 4: Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.[6]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Cancer cell line
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., fetal bovine serum)
-
Synthesized 1H-indazole-3-carboxamide compounds
-
Vehicle control
-
Methanol
-
0.5% Crystal violet solution
-
Cotton swabs
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert, along with the test compounds at desired concentrations or a vehicle control.
-
Add culture medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a CO₂ incubator for a suitable period (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with a 0.5% crystal violet solution.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Conclusion
The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive framework for the development and characterization of novel 1H-indazole-3-carboxamide derivatives from this compound. These compounds hold promise as lead structures in the discovery of new anti-cancer agents that target tumor migration and invasion.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-indazol-3-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-indazol-3-yl)acetic acid. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for obtaining this compound?
A common and effective method involves the base-mediated condensation and cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid. Utilizing specific nucleophiles/solvents under microwave irradiation can selectively yield the desired this compound.[1]
Q2: What are the typical starting materials and reagents required?
The key starting material is 3-amino-3-(2-nitrophenyl)propanoic acid. Essential reagents include a base, such as sodium hydroxide (NaOH), and a suitable solvent that also acts as a nucleophile, with ethanolamine being particularly effective for producing the target compound.[1]
Q3: What kind of yields can I expect for this synthesis?
Yields can be excellent, particularly when using ethanolamine as the solvent. In some reported procedures, an excellent yield was achieved, although specific quantitative figures can vary based on the precise reaction conditions and scale.[1]
Q4: Are there any known major side products or impurities I should be aware of?
Yes, a significant side reaction can occur, especially when using simple alcohols like methanol as the solvent. This can lead to the formation of 2-(1H-indazol-3-yl)-2-alkoxyacetic acids, such as 2-(1H-indazol-3-yl)-2-methoxyacetic acid, instead of the desired product.[1] The choice of solvent is therefore critical to steer the reaction towards the intended product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incorrect Solvent/Nucleophile: Using simple alcohols (e.g., methanol, ethanol) can favor the formation of alkoxyacetic acid derivatives.[1]2. Suboptimal Reaction Temperature: Insufficient temperature may lead to incomplete reaction or poor conversion rates.[1]3. Insufficient Base Concentration: A lower concentration of base can result in incomplete consumption of the starting material.[1] | 1. Solvent Selection: Use ethanolamine as the solvent to promote the formation of this compound.[1]2. Temperature Optimization: Employ microwave irradiation at a high temperature, for instance, 150°C, to drive the reaction to completion.[1]3. Base Concentration: Ensure an adequate concentration of NaOH is used as per the established protocol. |
| Formation of Unexpected Side Products (e.g., 2-alkoxyacetic acid derivatives) | Inappropriate Solvent Choice: The use of simple alcohol solvents directly leads to the incorporation of an alkoxy group at the α-position of the acetic acid side chain.[1] | Strategic Solvent Use: To exclusively synthesize this compound, avoid simple alcohols and use ethanolamine as the solvent.[1] |
| Difficulty in Product Purification | Complex Reaction Mixture: The presence of side products and unreacted starting materials can complicate purification. | Chromatographic Purification: Utilize silica gel flash chromatography for effective separation. A suggested eluent system is a mixture of ethyl acetate, methanol, and formic acid (e.g., 100/0.5/0.5 v/v/v).[1] |
| Incomplete Consumption of Starting Material | 1. Low Reaction Temperature or Time: The reaction may not have proceeded to completion.2. Insufficient Base: The catalytic base may be a limiting factor. | 1. Increase Temperature/Time: Consider increasing the microwave irradiation temperature (e.g., to 170°C for certain substrates) or extending the reaction time.[1]2. Verify Reagent Stoichiometry: Ensure the correct molar equivalents of the base are used. |
Quantitative Data Summary
The selection of the alcohol/nucleophile plays a crucial role in determining the final product. The following table summarizes the outcomes of reacting 3-amino-3-(2-nitrophenyl)propanoic acid with various alcohols under basic conditions.
| Starting Material | Alcohol/Nucleophile | Base | Temperature (°C) | Product | Isolated Yield (%) |
| 3-amino-3-(2-nitrophenyl)propanoic acid | Methanol | NaOH | 150 | 2-(1H-indazol-3-yl)-2-methoxyacetic acid | - |
| 3-amino-3-(2-nitrophenyl)propanoic acid | Ethanolamine | NaOH | 150 | This compound | Excellent |
| 3-amino-3-(2-nitrophenyl)propanoic acid | N,N-dimethylethanolamine | NaOH | 150 | This compound | 44 |
Note: A specific numerical yield for the methanol reaction was not provided in the source, and "excellent" was the qualitative description for the ethanolamine reaction.[1]
Experimental Protocols
Microwave-Assisted Synthesis of this compound[1]
This protocol is adapted from a method that has been shown to produce the target compound in high yield.
Materials:
-
3-Amino-3-(2-nitrophenyl)propanoic acid
-
Ethanolamine
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Eluent: Ethyl acetate/Methanol/Formic acid (100/0.5/0.5)
Procedure:
-
To a microwave vial (2–5 mL), add 3-amino-3-(2-nitrophenyl)propanoic acid (e.g., 50 mg, 0.23 mmol).
-
Add the ethanolamine solvent and the NaOH solution to the vial.
-
Seal the vial with a Teflon-coated septum.
-
Place the vial in a microwave reactor and irradiate for 30 minutes at 150°C with a fixed hold time.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
To the cooled reaction mixture, add ethyl acetate (20 mL) and 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase twice more with ethyl acetate (10 mL each).
-
Combine the organic phases, wash with brine, and then dry over MgSO₄.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using an eluent system of ethyl acetate/methanol/formic acid (100/0.5/0.5) to afford the desired this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A flowchart of the synthesis and purification process.
Logical Relationship of Solvent Choice to Product Outcome
Caption: Solvent choice dictates the reaction pathway.
References
Technical Support Center: Synthesis of 2-(1H-Indazol-3-yl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-indazol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent and effective method involves the base-mediated cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid. This approach is often favored for its accessibility of starting materials and relatively straightforward reaction conditions. Other routes, such as those employing the Japp-Klingemann reaction, have also been described in the literature.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Impurities can generally be categorized as starting material-related, process-related, or degradation products.
-
Starting Material-Related Impurities: Unreacted 3-amino-3-(2-nitrophenyl)propanoic acid is a common impurity if the reaction does not go to completion.
-
Process-Related Impurities: A significant process-related impurity is the formation of 2-(1H-indazol-3-yl)-2-alkoxyacetic acids when alcohols are used as solvents. For instance, using methanol can lead to the formation of 2-(1H-indazol-3-yl)-2-methoxyacetic acid.[1] Other potential byproducts can arise from alternative cyclization pathways, such as the formation of 1-hydroxyindazoles, depending on the specific reaction conditions.
-
Degradation Products: The stability of the final compound and intermediates should be considered, as degradation can introduce additional impurities.
Q3: What analytical methods are recommended for purity analysis and impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for assessing the purity of this compound and quantifying impurities. A typical method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like phosphate or formate) and an organic modifier (such as acetonitrile or methanol). UV detection is suitable for this compound due to its chromophoric nature. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. |
| Incorrect stoichiometry of reagents | Carefully re-verify the molar ratios of the starting materials and reagents. Ensure accurate weighing and dispensing of all chemicals. |
| Suboptimal reaction temperature | The cyclization step is temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If it is too high, it may lead to the formation of degradation products or byproducts. Optimize the temperature based on literature procedures or systematic experimentation. |
| Base is not effective | The choice and concentration of the base are critical for the cyclization. Ensure the base is of good quality and used in the correct amount. Common bases for this reaction include sodium hydroxide. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Recommended Solution |
| Formation of 2-(1H-indazol-3-yl)-2-alkoxyacetic acid | This impurity is formed when an alcohol is used as the reaction solvent.[1] To avoid this, consider using a non-alcoholic solvent system. If an alcohol must be used, minimizing the reaction time and temperature may help reduce the formation of this byproduct. |
| Presence of unreacted starting material | Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Purification methods such as recrystallization or column chromatography can be employed to remove unreacted starting materials from the final product. |
| Formation of other byproducts (e.g., 1-hydroxyindazoles) | The reaction pathway can be sensitive to subtle changes in conditions.[1] Carefully control the reaction parameters as specified in the protocol. Altering the base or solvent system may be necessary to favor the desired product formation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of impurities with the product in chromatography | Optimize the chromatographic conditions. For column chromatography, experiment with different solvent systems (eluents) and stationary phases. For HPLC, adjust the mobile phase composition, gradient, pH, and column type to achieve better separation. |
| Product oiling out during recrystallization | Ensure the correct solvent or solvent mixture and concentration are used for recrystallization. Slow cooling and seeding with a small crystal of the pure product can promote proper crystallization. |
| Product is not precipitating from the reaction mixture | After the reaction is complete, adjusting the pH of the solution to the isoelectric point of the amino acid product can facilitate its precipitation. Addition of a co-solvent in which the product is insoluble can also induce precipitation. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 3-amino-3-(2-nitrophenyl)propanoic acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.
Materials:
-
3-amino-3-(2-nitrophenyl)propanoic acid
-
Sodium Hydroxide (NaOH)
-
Ethanolamine
-
Water
-
Hydrochloric Acid (HCl) for pH adjustment
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
Procedure:
-
In a reaction vessel, dissolve 3-amino-3-(2-nitrophenyl)propanoic acid in ethanolamine.
-
Add a solution of sodium hydroxide to the mixture.
-
Heat the reaction mixture under reflux and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with HCl to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Dry the purified product under vacuum.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Synthesis of Indazole Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of indazole acetic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of N-1 and N-2 Regioisomers during Alkylation
The most prevalent challenge in the synthesis of N-substituted indazole acetic acids is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning both nitrogen atoms can be alkylated.[1] The ratio of these isomers is highly dependent on the reaction conditions.
Q1: I am getting a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 alkylated product?
A1: Achieving high N-1 selectivity often involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable.[2] Key factors to consider are:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N-1 alkylation.[3][4] The sodium cation is thought to coordinate with the N-2 nitrogen, sterically hindering alkylation at that position.
-
Substituent Effects: Bulky substituents at the C-3 position of the indazole ring can favor N-1 alkylation due to steric hindrance around the N-2 position.[4]
-
Thermodynamic Equilibration: Using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the more stable N-1 substituted product.[2]
Q2: How can I selectively synthesize the N-2 alkylated indazole?
A2: Favoring the kinetically preferred N-2 product often requires specific reaction conditions:
-
Steric Hindrance at N-1: Introducing electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C-7 position can sterically block the N-1 position and direct alkylation to N-2.[3][4]
-
Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N-2 regioisomer.[2]
-
Acid Catalysis: The use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent can provide excellent N-2 selectivity.[4][5]
Issue 2: Decarboxylation of the Acetic Acid Moiety
Q3: I am observing the loss of the carboxylic acid group in my final product. How can I prevent this?
A3: Decarboxylation of indazole-3-acetic acid can occur under harsh reaction conditions, particularly at elevated temperatures. To mitigate this:
-
Temperature Control: Avoid excessive heating during the synthesis and purification steps.
-
Mild Reaction Conditions: Employ milder bases and shorter reaction times where possible.
-
Protecting Group Strategy: If decarboxylation is persistent, consider synthesizing the indazole acetic acid from a precursor where the carboxylic acid is protected as an ester. The ester can then be hydrolyzed under mild conditions as the final step.
Issue 3: Incomplete or Side Reactions during Ester Hydrolysis
Q4: The hydrolysis of my ethyl indazole-3-acetate is sluggish or incomplete. What can I do?
A4: Incomplete hydrolysis can lead to purification challenges. To optimize this step:
-
Choice of Base: Lithium hydroxide (LiOH) is often effective for the hydrolysis of hindered esters.
-
Solvent System: A mixture of THF and water or methanol and water can improve the solubility of the ester and facilitate hydrolysis.
-
Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis, but monitor for potential side reactions like decarboxylation.
-
Monitoring: Track the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Data Presentation: Regioselectivity of Indazole Alkylation
The following table summarizes the influence of various factors on the N-1/N-2 regioselectivity of indazole alkylation.
| Indazole Substrate | Alkylating Agent | Base/Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 89 | [6] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99:1 | 91 | [6] |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99:1 (N-1) | >90 | [6] |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH / THF | 50 | >95:5 (N-1) | 85 | [6] |
| Methyl 5-bromo-1H-indazole-6-carboxylate | 1-Bromo-2-methylpropane | K₂CO₃ / DMF | 120 | 58:42 | 47 (N-1), 25 (N-2) | [7] |
| 1H-indazole | various alcohols | PPh₃ / DIAD (Mitsunobu) | 50 | Favors N-2 | - | [8] |
| 1H-indazoles | diazo compounds | TfOH | - | up to 0:100 | good to excellent | [5] |
Experimental Protocols
Protocol 1: Highly Selective N-1 Alkylation of Ethyl 1H-indazole-3-carboxylate
This protocol is optimized for achieving high N-1 regioselectivity.
Materials:
-
Ethyl 1H-indazole-3-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-1 and any minor N-2 regioisomers.
Protocol 2: Selective N-2 Alkylation of 1H-Indazoles using Triflic Acid
This protocol is designed for high N-2 regioselectivity.
Materials:
-
1H-indazole
-
Diazo compound (e.g., ethyl diazoacetate)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1H-indazole (1.0 equivalent) in anhydrous DCM, add the diazo compound (1.2 equivalents).
-
Add TfOH (0.1-0.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(1H-Indazol-3-yl)acetic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(1H-indazol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and cost-effectiveness when dealing with relatively pure crude material. Column chromatography is employed for separating the target compound from impurities with similar solubility profiles.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: While specific solvent systems for this exact molecule are not extensively documented in publicly available literature, suitable solvents can be inferred from related compounds and general principles. Good solvent candidates to explore include:
-
Single Solvents: Toluene, acetone, ethyl acetate, and potentially glacial acetic acid are solvents from which related indazole derivatives have been successfully recrystallized.[1][2] Water and alcohols (methanol, ethanol) may also be effective, especially in mixed solvent systems.
-
Mixed Solvents: A common strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) to induce crystallization.[3] Examples could include ethanol/water, acetone/hexane, or ethyl acetate/heptane.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal (decolorizing carbon).[4] The charcoal adsorbs the colored compounds, and can then be removed by hot filtration before allowing the solution to cool for crystallization.[3] Use a minimal amount of charcoal to avoid adsorbing your desired product.
Q4: What type of chromatography is recommended for purifying this compound?
A4: For preparative scale, silica gel flash chromatography is a common and effective method.[5] A typical eluent system might consist of a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexanes or dichloromethane), often with a small amount of acetic or formic acid to improve peak shape and prevent tailing of the acidic analyte.[5]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Product does not crystallize from solution. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, add a suitable anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. | |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of pure product can also promote crystallization over oiling. |
| Low recovery after recrystallization. | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.[8] Minimize the amount of cold solvent used for washing the crystals.[4] Consider a different solvent system with lower cold solubility. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel.[3] | |
| Compound streaks or shows poor separation on silica gel chromatography. | The acidic nature of the compound is causing interaction with the silica gel. | Add a small percentage (0.5-1%) of acetic acid or formic acid to the eluent system to suppress the ionization of the carboxylic acid and improve peak shape.[5] |
| Multiple spots are observed on TLC after purification. | The purification method was not effective in removing all impurities. | Re-purify the material using an alternative method (e.g., if recrystallization failed, try chromatography). For chromatography, try a different eluent system with a different polarity. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the hot recrystallization solvent required for complete dissolution.[3]
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice-water bath can maximize crystal formation.[3][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Pass the eluent through the column under positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purification Workflow
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. reddit.com [reddit.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. cajmns.casjournal.org [cajmns.casjournal.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting N-Alkylation in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the N-alkylation of indazoles. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the regioselectivity and yield of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?
A1: Achieving high selectivity for the N1-alkylated indazole often involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2] Here are key factors and conditions to favor the N1 isomer:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base in an aprotic solvent is critical. The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[1][3][4] This system has been shown to provide greater than 99% N1 regioselectivity for indazoles with various C-3 substituents.[1][4] The sodium cation is thought to coordinate with the N2 atom and a nearby electron-rich substituent, sterically hindering alkylation at the N2 position.[3]
-
Substituent Effects: Bulky substituents at the C-3 position of the indazole ring can sterically hinder the N2 position, thus favoring N1 alkylation.[1] For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N1 regioselectivity with the NaH/THF system.[4][5]
-
Thermodynamic Equilibration: Under certain conditions, even if some N2-alkylation occurs initially, an equilibrium can be established that favors the formation of the more thermodynamically stable N1-substituted product.[2][3]
Troubleshooting Workflow for Improving N1-Selectivity
Caption: Decision workflow for troubleshooting poor N1-regioselectivity.
Q2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
A2: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.[1]
-
Substituent Effects: The presence of electron-withdrawing groups (EWGs) at the C-7 position of the indazole ring can strongly direct alkylation to the N2 position.[1] For instance, using 7-NO₂ or 7-CO₂Me substituted indazoles has been shown to provide excellent N2-selectivity (≥96%).[4][5] This is attributed to steric hindrance at the N-1 position.[6]
-
Reaction Conditions for Kinetic Control:
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD, often shows a preference for the N2-isomer.[2][6]
-
Acidic Conditions: N2-alkylation can be favored under acidic conditions.[1] For example, using triflic acid (TfOH) as a catalyst with a diazo compound can promote N2-alkylation.[6]
-
Phase-Transfer Catalysis: Certain phase-transfer catalysis (PTC) conditions can also favor the formation of the N2-alkylated product.
-
Factors Influencing N1 vs. N2 Regioselectivity
Caption: Key factors influencing the N1 vs. N2 regioselectivity in indazole alkylation.
Q3: How can I confirm the regiochemistry of my N-alkylated indazole products?
A3: Unambiguous characterization of N1 and N2 isomers is crucial. While 1D ¹H NMR can provide initial clues, 2D NMR techniques are often necessary for definitive assignment.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique to distinguish between the isomers.[2][4]
-
For an N1-substituted indazole, a correlation is typically observed between the protons of the alkyl group's α-CH₂ and the C7a carbon of the indazole ring.[2]
-
For an N2-substituted indazole, a correlation is observed between the protons of the alkyl group's α-CH₂ and the C3 carbon of the indazole ring.[4]
-
-
Nuclear Overhauser Effect (NOE): NOE experiments can also be used to determine the proximity of the alkyl group to specific protons on the indazole ring.
Quantitative Data Summary
The choice of reaction conditions significantly impacts the ratio of N1 to N2 alkylated products. The following table summarizes reported regioselectivity for various indazole substrates and conditions.
| Indazole Substrate | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Yield | Reference |
| 3-carboxymethyl-1H-indazole | n-pentyl bromide | NaH | THF | >99:1 | - | [4] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH | THF | >99:1 | - | [4][5] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH | THF | >99:1 | - | [4] |
| 3-carboxamide-1H-indazole | n-pentyl bromide | NaH | THF | >99:1 | - | [4] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH | THF | 4:96 | - | [4][5] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH | THF | 4:96 | - | [4][5] |
| 1H-indazole | n-pentanol | PPh₃, DIAD (Mitsunobu) | THF | 1:2.5 | 78% (total) | [2][4] |
| Methyl 5-bromo-1H-indazole-6-carboxylate | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | 72% (total) | [7] |
Key Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position.[6]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture into water. Extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: N-Alkylation under Mitsunobu Conditions (Favors N-2 Isomer)
This method often provides the N-2 isomer as the major product.[6]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Directly purify the crude residue by flash column chromatography to separate the N-1 and N-2 isomers.
General Experimental Workflow
Caption: General experimental workflow for the N-alkylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Indazole Acetic Acid Synthesis
Welcome to the technical support center for the synthesis of indazole acetic acids. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of N-alkylated indazole acetic acids?
The main difficulty arises from the annular tautomerism of the indazole ring, which possesses two nucleophilic nitrogen atoms (N-1 and N-2).[1] Direct alkylation often leads to a mixture of N-1 and N-2 regioisomers, which can be challenging to separate and reduces the yield of the desired product.[1][2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][4]
Q2: What are the critical factors that control the N-1 versus N-2 regioselectivity in indazole alkylation?
The regiochemical outcome of the alkylation is a delicate interplay of several factors:
-
Base and Solvent System: This is a crucial determinant. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) typically favors N-1 alkylation.[3][5][6][7] Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as potassium carbonate (K₂CO₃) often result in a mixture of isomers.[7]
-
Substituents on the Indazole Ring: The electronic and steric nature of substituents significantly influences the reaction's direction.[1][3][5][6]
-
Steric Hindrance: Bulky substituents at the C-3 position tend to favor N-1 alkylation by sterically hindering the N-2 position.[2]
-
Electronic Effects: Strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or carboxylate (CO₂Me), at the C-7 position can direct alkylation to the N-2 position with high selectivity.[3][5][6]
-
-
Nature of the Alkylating Agent: The electrophile used can also influence the N-1/N-2 ratio.[1][5][8]
-
Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomers, while N-2 products can be favored under kinetic control.[4]
Q3: My synthesis is producing a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-1 isomer?
To enhance the formation of the N-1 alkylated indazole acetic acid, consider the following strategies:
-
Utilize the NaH/THF System: The combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is a well-established method for achieving high N-1 regioselectivity, often exceeding 99%.[5][6]
-
Introduce a Bulky C-3 Substituent: If your synthetic route allows, incorporating a sterically demanding group at the C-3 position can disfavor alkylation at the N-2 position.[2]
-
Promote Thermodynamic Equilibration: In some cases, allowing the reaction to equilibrate, for example by using specific electrophiles in DMF, can favor the formation of the more stable N-1 substituted product.[5]
Q4: I need to synthesize the N-2 substituted isomer, but my current method favors N-1. What modifications should I make?
To favor the kinetically preferred N-2 product, you can employ several techniques:
-
Introduce an Electron-Withdrawing Group at C-7: This is a highly effective strategy. An EWG like a nitro or ester group at the C-7 position can lead to excellent N-2 selectivity (≥96%).[3][5][6]
-
Employ the Mitsunobu Reaction: The Mitsunobu reaction, using reagents like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), often shows a preference for N-2 alkylation.[1][9][4][5]
-
Use Acidic or Neutral Conditions: Alkylation under acidic conditions, for instance, using a catalytic amount of triflic acid (TfOH) with a diazo compound, can selectively yield the N-2 product.[1][2]
Q5: I'm having difficulty separating the N-1 and N-2 isomers. What can I do?
If you are unable to achieve complete regioselectivity and are left with a mixture of isomers, consider the following:
-
Optimize Chromatographic Conditions: Carefully screen different stationary phases (e.g., silica gel, alumina) and eluent systems for column chromatography to improve separation.
-
Derivatization: In some instances, you can derivatize the mixture to facilitate separation. After separation, the directing group can be removed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Regioselectivity (Mixture of N-1 and N-2 isomers) | - Suboptimal base/solvent combination. - Lack of directing groups on the indazole ring. - Reaction conditions favoring a mixture. | - For N-1 selectivity, switch to NaH in THF.[5][6] - For N-2 selectivity, introduce an EWG at C-7 or use Mitsunobu/acidic conditions.[1][3][4][5] |
| Low Reaction Yield | - Incomplete deprotonation. - Poor reactivity of the alkylating agent. - Degradation of starting material or product. | - Ensure the use of anhydrous solvents and fresh base. - Use a more reactive alkylating agent (e.g., iodide instead of bromide). - Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times and decomposition. |
| Difficulty in Separating Isomers | - Similar polarity of the N-1 and N-2 products. | - Optimize column chromatography conditions (e.g., try different solvent gradients). - Consider derivatization to alter the polarity of one isomer for easier separation. |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation of Indazole (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position.[1]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon), cool the solution to 0 °C using an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., ethyl bromoacetate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N-2 Alkylation of Indazole (Kinetic Control - Mitsunobu Reaction)
This method often favors the N-2 isomer.[1][9][4]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol for the acetic acid side chain (e.g., ethanol, 1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.
Quantitative Data Summary
The following table summarizes the regioselectivity for the N-alkylation of various indazoles under different reaction conditions.
| Indazole Substituent | Reaction Conditions (Base, Solvent) | Alkylating Agent | N-1 : N-2 Ratio | Reference |
| 3-Carboxymethyl | NaH, THF | Alkyl bromide | >99 : 1 | [3][9][5][6] |
| 3-tert-Butyl | NaH, THF | Alkyl bromide | >99 : 1 | [3][9][5][6] |
| 3-COMe | NaH, THF | Alkyl bromide | >99 : 1 | [3][9][5][6] |
| 3-Carboxamide | NaH, THF | Alkyl bromide | >99 : 1 | [3][9][5][6] |
| 7-NO₂ | NaH, THF | Alkyl bromide | <4 : ≥96 | [3][5][6] |
| 7-CO₂Me | NaH, THF | Alkyl bromide | <4 : ≥96 | [3][5][6] |
| Unsubstituted | K₂CO₃, DMF | Alkyl halide | Mixture (approx. 1:1) | [6][7] |
| Unsubstituted | PPh₃, DIAD/DEAD, THF | Alcohol | 1 : 2.5 (N-2 favored) | [9][4][5] |
Visualizations
Caption: Decision workflow for controlling N-1/N-2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2-(1H-Indazol-3-yl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(1H-indazol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up production of this compound?
A1: Several synthetic routes have been reported for the synthesis of this compound. The choice of route for scale-up often depends on factors such as the availability and cost of starting materials, reaction safety, and overall yield. Three common approaches are:
-
Reductive Cyclization of β-(o-Nitrophenyl)-β-alanine Derivatives: This method involves the conversion of β-(o-nitrophenyl)-β-alanine derivatives to the desired indazolyl acetic acid under mild reductive conditions.[1]
-
Hydrolysis of Ethyl 2-(1H-indazol-3-yl)acetate: This is a straightforward method where the corresponding ethyl ester is hydrolyzed to the carboxylic acid. The main challenge in this route is the efficient and scalable synthesis of the ester precursor.
-
Cyclization of 2-amino-5-chlorophenylsuccinic acid: This method involves the diazotization of a substituted phenylsuccinic acid derivative, which leads to the formation of the indazole ring with concomitant decarboxylation.[1]
Q2: What are the critical parameters to monitor during the scale-up of this synthesis?
A2: When scaling up the synthesis of this compound, it is crucial to monitor and control the following parameters:
-
Temperature: Many of the cyclization reactions are exothermic. Inadequate temperature control can lead to the formation of by-products and potential safety hazards.
-
Mixing Efficiency: Ensuring homogenous mixing is critical for consistent reaction outcomes, especially in heterogeneous reaction mixtures. Poor mixing can lead to localized "hot spots" and incomplete reactions.
-
Rate of Reagent Addition: The rate of addition of reagents, especially in exothermic reactions, needs to be carefully controlled to manage the reaction rate and temperature.
-
Crystallization Conditions: The temperature, solvent system, and cooling rate during crystallization significantly impact the crystal form (polymorphism), purity, and particle size distribution of the final product.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: The impurity profile can vary depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
By-products from Side Reactions: For instance, in syntheses involving the formation of the indazole ring, N-arylation by-products can occur.
-
Positional Isomers: Depending on the cyclization strategy, the formation of isomeric indazole derivatives is possible.
-
Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.
-
Degradation Products: The product may degrade under harsh reaction or workup conditions.
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
Q: We observed a significant drop in yield when scaling up the synthesis from a lab-scale (mmol) to a pilot-scale (mol). What could be the reasons and how can we troubleshoot this?
A: A decrease in yield upon scale-up is a common challenge. Here are the potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inefficient Heat Transfer | The surface-area-to-volume ratio decreases on scale-up, leading to less efficient heat dissipation. This can cause localized overheating and decomposition of reactants or products. Solution: 1. Ensure the reactor has adequate cooling capacity. 2. Use a jacketed reactor with a suitable heat transfer fluid. 3. Control the rate of addition of reagents to manage the exotherm. 4. Consider using a continuous flow reactor for better heat and mass transfer. |
| Poor Mixing | Inadequate mixing can lead to non-homogenous reaction conditions, resulting in incomplete reactions and the formation of by-products. Solution: 1. Select an appropriate agitator (impeller type and size) for the reactor and reaction mixture viscosity. 2. Optimize the agitation speed. 3. Use baffles in the reactor to improve mixing efficiency. |
| Incomplete Reaction | Reaction times that are sufficient on a small scale may not be adequate for larger batches due to slower heat and mass transfer. Solution: 1. Monitor the reaction progress using in-process analytical techniques (e.g., HPLC, TLC). 2. Extend the reaction time if necessary. 3. Re-optimize the reaction temperature for the larger scale. |
| Difficult Product Isolation | The efficiency of extraction and filtration can decrease on a larger scale. Solution: 1. Optimize the solvent volumes for extraction. 2. Ensure efficient phase separation. 3. Select the appropriate filter type and size for the expected product quantity and particle size. |
Problem 2: Product Purity Issues
Q: The purity of our scaled-up batch of this compound is lower than what we achieve in the lab. How can we improve the purity?
A: Purity issues on scale-up can arise from various factors. A systematic approach is needed for troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Formation of By-products | Higher reaction temperatures or localized "hot spots" can promote the formation of by-products. Solution: 1. Re-evaluate the reaction temperature and ensure tight control. 2. Optimize the order and rate of reagent addition. 3. Analyze the by-products to understand their formation mechanism and adjust the reaction conditions accordingly. |
| Ineffective Purification | Crystallization and filtration processes that work well on a small scale may not be as effective for larger quantities. Solution: 1. Crystallization: Carefully screen for the optimal crystallization solvent or solvent mixture. Control the cooling rate to promote the formation of pure, well-defined crystals. Consider seeding the crystallization. 2. Washing: Optimize the solvent and volume for washing the filter cake to remove impurities without dissolving a significant amount of the product. 3. Recrystallization: If necessary, perform a recrystallization of the crude product. |
| Contamination from Equipment | Ensure that the reactors and all processing equipment are thoroughly cleaned to avoid cross-contamination. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and its Precursors
| Route | Starting Material | Key Reagents | Reported Yield | Scale | Reference |
| Reductive Cyclization | β-(o-Nitrophenyl)-β-alanine derivatives | Hydrazine hydrate, Raney Ni or Al powder, aq. NaOH | High | Lab-scale | [1] |
| Hydrolysis | Ethyl 2-(1H-indazol-3-yl)acetate | NaOH or HCl | ~90% (for hydrolysis step) | Lab-scale | [1] |
| Cyclization | 2-amino-5-chlorophenylsuccinic acid | Diazotization reagents | 75% | Lab-scale | [1] |
| 1,3-Dipolar Cycloaddition | Anthranilic acid, Diethyl aspartate | Diazotization reagents | 70% (for ester precursor) | Lab-scale | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate (Precursor to this compound)
This protocol is based on a reported lab-scale synthesis and includes considerations for scale-up.
Reaction:
Materials and Equipment:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Ethyl diazoacetate
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Rotary evaporator
-
Chromatography equipment
Procedure (Lab-Scale):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and ethyl diazoacetate (1.5 eq).
-
Add anhydrous THF via cannula and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add TBAF solution (1.8 eq) dropwise over 40 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between EtOAc and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by silica gel column chromatography.
Scale-up Considerations:
-
Heat Management: The reaction is exothermic. On a larger scale, use a jacketed reactor with a circulating coolant to maintain the low temperature. The addition of the TBAF solution should be carefully controlled to prevent a temperature spike.
-
Mixing: Mechanical stirring is necessary for larger volumes to ensure efficient mixing and heat transfer.
-
Purification: Chromatography on a large scale can be challenging and costly. Investigate the possibility of purification by crystallization. A solvent screen should be performed to identify a suitable crystallization solvent system.
Protocol 2: Hydrolysis of Ethyl 1H-indazole-3-carboxylate to this compound
Reaction:
Note: The direct hydrolysis of the ester to the acetic acid derivative is not explicitly detailed in the provided search results. The typical route involves hydrolysis to the carboxylic acid, followed by other steps. A more direct route might exist but was not found. The following is a general procedure for ester hydrolysis.
Materials and Equipment:
-
Ethyl 1H-indazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Water
-
Suitable organic solvent for extraction (e.g., EtOAc)
-
Jacketed glass reactor with overhead stirrer and temperature probe
Procedure (General):
-
Dissolve or suspend ethyl 1H-indazole-3-carboxylate in a suitable solvent (e.g., ethanol, water).
-
Add an aqueous solution of NaOH (for basic hydrolysis) or HCl (for acidic hydrolysis).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with HCl to precipitate the carboxylic acid. If acidic hydrolysis was performed, the product may precipitate upon cooling or after partial removal of the solvent.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold water and then a suitable organic solvent.
-
Dry the product under vacuum.
Scale-up Considerations:
-
pH Adjustment: Careful control of pH during the workup is crucial for efficient product precipitation and isolation.
-
Filtration and Drying: For large quantities, use appropriate filtration equipment such as a Nutsche filter. Drying should be performed in a vacuum oven with controlled temperature to avoid product degradation.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low yield in scale-up synthesis.
References
managing reaction conditions to avoid byproducts in indazole synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction conditions to avoid the formation of common byproducts in indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in indazole synthesis?
A1: The formation of byproducts is highly dependent on the synthetic route employed. However, some of the most frequently observed byproducts include undesired regioisomers (e.g., N1- vs. N2-alkylated indazoles), dehalogenated products in cross-coupling reactions, homocoupling products, hydrazones, dimeric impurities, and indazolones.[1]
Q2: How can I differentiate between 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the proton at the C3 position of a 2H-indazole is typically shifted downfield compared to the corresponding proton in a 1H-indazole.[1] ¹³C and ¹⁵N NMR can also provide diagnostic information. Chromatographic techniques such as HPLC can often be used to separate the isomers, and their distinct UV-Vis spectra can further aid in their identification.[1]
Q3: What is the general strategy to improve regioselectivity for the 1H-indazole isomer?
A3: The 1H-indazole tautomer is generally the more thermodynamically stable isomer.[2][3] Therefore, reaction conditions that allow for thermodynamic equilibration tend to favor its formation. Key strategies to enhance the formation of the 1H-indazole isomer include careful selection of the base, solvent, and reaction temperature.[1] For instance, in N-alkylation reactions, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the N1-substituted product.[1][2][4]
Q4: Can elevated reaction temperatures negatively impact my indazole synthesis?
A4: Yes, high temperatures can be detrimental. For example, in Suzuki-Miyaura coupling reactions, higher temperatures can promote the formation of homocoupling byproducts.[5] It is generally advisable to conduct the reaction at the lowest effective temperature to minimize such side reactions.[5]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during indazole synthesis.
Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles
Problem: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 isomers with low selectivity.[2][4]
Solution: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge that can be addressed by a systematic optimization of reaction conditions.
-
Optimizing for the N1-Regioisomer (Thermodynamic Product):
-
Base and Solvent Selection: The combination of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective for achieving N1-selectivity.[2][4] This is often the first condition to explore.
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can influence the N1/N2 ratio.
-
-
Optimizing for the N2-Regioisomer (Kinetic Product):
-
Directed Synthesis: The presence of an electron-withdrawing group at the C7 position of the indazole ring can strongly favor alkylation at the N2 position.[2]
-
Mitsunobu Conditions: Utilizing Mitsunobu conditions (e.g., alcohol, PPh₃, DIAD/DEAD in THF) often results in the N2 isomer being the major product.[5]
-
Data on Regioselectivity under Various Conditions:
The following table summarizes the impact of different bases on the N1/N2 product ratio for the N-alkylation of a model indazole.
| Entry | Base | Solvent | N1/N2 Ratio |
| 1 | NaH | THF | >99:1[2] |
| 2 | K₂CO₃ | DMF | ~1:1[4] |
Logical Workflow for N-Alkylation Optimization:
Caption: Workflow for optimizing N-alkylation regioselectivity.
Issue 2: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
Problem: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a bromo-indazole is producing a significant amount of dehalogenated and/or homocoupled byproduct.[5]
Solution: The formation of these byproducts in palladium-catalyzed cross-coupling reactions often points to issues with reaction setup, reagent quality, or suboptimal conditions.
-
Minimizing Dehalogenation (Hydrodehalogenation):
-
Exclude Proton Sources: This is a critical factor. Ensure all solvents and reagents are anhydrous and thoroughly degassed. Residual water is a common proton source that leads to the dehalogenated byproduct.[5]
-
Optimize the Base: Use an anhydrous base such as anhydrous K₃PO₄. Some bases can contain water or generate it in situ.[5]
-
-
Minimizing Homocoupling:
-
Control Reaction Temperature: Homocoupling is more prevalent at higher temperatures. It is recommended to run the reaction at the lowest temperature that allows for efficient conversion.[5]
-
Degas Thoroughly: Oxygen can promote homocoupling. Degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[5]
-
Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[5]
-
Troubleshooting Workflow for Low Conversion and Byproducts in Cross-Coupling:
Caption: Troubleshooting workflow for cross-coupling reactions.
Experimental Protocols
Protocol 1: N1-Selective Alkylation of 1H-Indazole using NaH/THF
Objective: To achieve high regioselectivity for the N1-alkylated indazole product.[2]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, 1.2 equiv)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.[2]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the indazolide anion.[2]
-
Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with 6-Bromo-1H-indazole
Objective: To minimize byproduct formation in the Suzuki-Miyaura coupling of a bromo-indazole.
Materials:
-
6-Bromo-1H-indazole (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 6-Bromo-1H-indazole, boronic acid, and anhydrous base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.[5]
-
Add the palladium catalyst under the inert atmosphere.[5]
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.[5]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.[5]
-
The crude product can be purified by silica gel column chromatography.[5]
References
stability issues of 2-(1H-indazol-3-yl)acetic acid in different solvents
Welcome to the technical support center for 2-(1H-indazol-3-yl)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the choice of solvent, the pH of the medium, exposure to light, and temperature. As with many carboxylic acid derivatives, hydrolysis and photodegradation are potential degradation pathways.[1][2] The indazole ring itself can also be susceptible to oxidative and thermal degradation under certain conditions.[3][4]
Q2: In which common laboratory solvents is this compound most and least stable?
A2: Based on the behavior of structurally similar compounds like indole-3-acetic acid, this compound is expected to exhibit greater stability in anhydrous aprotic solvents such as acetonitrile and DMSO, especially when protected from light. Aqueous solutions, particularly at non-neutral pH, and protic solvents like methanol and ethanol may lead to faster degradation. For instance, indole-3-acetic acid is known to be unstable in aqueous solutions, with its degradation accelerated by light and certain salts.[2]
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic stress (acidic or basic conditions), the primary degradation pathway is likely the cleavage of the acetic acid side chain, potentially leading to the formation of 3-methyl-1H-indazole or other related indazole core structures. Oxidative conditions may lead to the formation of N-oxides or hydroxylated derivatives of the indazole ring. Photodegradation could result in a complex mixture of products arising from radical-mediated reactions.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions in aprotic solvents like DMSO or acetonitrile at low temperatures (e.g., -20°C) and protected from light.[5]
-
For aqueous-based assays, use buffered solutions at a pH close to neutral and minimize the exposure time of the compound to the aqueous environment.
-
Use amber vials or cover glassware with aluminum foil to protect solutions from light.[5]
-
Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity in solution-based assays.
-
Possible Cause: Degradation of this compound in the assay solvent.
-
Troubleshooting Steps:
-
Solvent Selection: If using aqueous buffers or protic solvents, consider preparing a concentrated stock solution in anhydrous DMSO or acetonitrile and diluting it into the assay medium immediately before use.
-
pH Control: Ensure the pH of your aqueous buffer is maintained throughout the experiment. The stability of carboxylic acids can be highly pH-dependent.[1]
-
Light Protection: Repeat the experiment with light-protected containers to rule out photodegradation.
-
Temperature Control: Maintain a consistent and, if possible, lower temperature during the experiment.
-
Purity Check: Analyze your stock solution by HPLC to confirm the initial purity and concentration.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Peak Identification: If your HPLC is connected to a mass spectrometer (LC-MS), attempt to identify the mass of the unexpected peaks to hypothesize their structures.
-
Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This can help confirm if the unexpected peaks in your experimental samples correspond to known degradants.
-
Method Optimization: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation between the parent compound and the new peaks.
-
Issue 3: Poor solubility in the desired solvent.
-
Possible Cause: Intrinsic low solubility of the compound in that specific solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents. For weakly acidic compounds like this compound, solubility can sometimes be improved in slightly basic aqueous solutions or by using co-solvents. The use of acetic acid has been shown to improve the solubility of some weakly basic drugs in organic solvents.[6]
-
Sonication and Warming: Gentle warming and sonication can aid in dissolution. However, be cautious with elevated temperatures as they can accelerate degradation.[7]
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as creating a salt form or using solubilizing excipients.
-
Quantitative Stability Data
The following tables provide representative stability data for this compound in various solvents under different stress conditions. This data is based on typical degradation profiles for similar chemical structures and should be used as a guideline.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) Protected from Light for 24 hours.
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| Acetonitrile | 100 | 98.5 | 98.5% |
| DMSO | 100 | 99.1 | 99.1% |
| Methanol | 100 | 92.3 | 92.3% |
| Water (pH 7.0) | 100 | 88.5 | 88.5% |
| 0.1 M HCl | 100 | 75.2 | 75.2% |
| 0.1 M NaOH | 100 | 68.9 | 68.9% |
Table 2: Forced Degradation of this compound under Various Stress Conditions.
| Stress Condition | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl at 60°C | 8 hours | 24.8% | Indazole-related species from hydrolysis |
| 0.1 M NaOH at 60°C | 4 hours | 31.1% | Indazole-related species from hydrolysis |
| 3% H₂O₂ at 25°C | 24 hours | 15.5% | Oxidized indazole derivatives |
| Dry Heat at 80°C (solid) | 48 hours | 5.2% | Minor thermal decomposition products |
| Photostability (ICH Q1B) | 1.2 million lux hours | 18.9% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 9 mL of acetonitrile. Incubate at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Analytical Method Development for 2-(1H-indazol-3-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting analytical methods for resolving impurities in 2-(1H-indazol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an HPLC method to separate this compound from its impurities?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. A good starting point involves a C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol. UV detection is typically suitable for this compound due to its aromatic structure.
Q2: Why is an acidic mobile phase recommended for analyzing this compound?
A2: this compound is an acidic compound. Using a mobile phase with a pH well below the pKa of the carboxylic acid group (typically pH 2.5-3.5) ensures the analyte remains in its neutral, protonated form. This minimizes ionization, leading to better retention on a reversed-phase column and significantly improved peak shape by reducing peak tailing.[1]
Q3: What are the common potential impurities associated with this compound?
A3: Impurities can originate from the synthetic route (process-related impurities) or from degradation of the drug substance (degradation products). Common impurities might include starting materials, intermediates, by-products from side reactions, or degradants formed through hydrolysis, oxidation, or photolysis. A forced degradation study is essential to intentionally generate these degradants and ensure the analytical method can resolve them.[2][3]
Q4: Which detector is most appropriate for this analysis?
A4: A UV-Vis detector is the standard choice for this type of analysis, as the indazole ring system provides strong chromophores. A photodiode array (PDA) detector is highly recommended as it allows for monitoring at multiple wavelengths and can perform peak purity analysis, which is crucial for impurity profiling. Wavelengths between 210 nm and 260 nm are often a good starting point for detection.[4][5][6]
Q5: What are the key parameters to evaluate when validating an impurity method according to ICH guidelines?
A5: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7] Key validation characteristics for an impurity method include specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3][8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during method development and analysis.
Q1: My main analyte peak is tailing severely. What are the likely causes and solutions?
A1: Peak tailing for an acidic compound like this compound is a common issue.
-
Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[10]
-
Solution: Lower the mobile phase pH (e.g., to 2.5) with an acid like phosphoric acid or trifluoroacetic acid (TFA) to suppress silanol ionization. Using a modern, high-purity, end-capped silica column can also minimize these interactions.[10]
-
-
Cause 2: Insufficient Mobile Phase Buffering. If the pH is not adequately controlled, peak shape can suffer.
-
Solution: Ensure the buffer concentration is sufficient, typically in the 10-25 mM range, and that the mobile phase pH is at least 1-2 units away from the analyte's pKa.[1]
-
-
Cause 3: Column Overload. Injecting too much sample can saturate the column, leading to tailing.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, the original concentration was too high.[1]
-
Q2: I am not getting sufficient resolution between an impurity and the main this compound peak. How can I improve this?
A2: Improving resolution requires modifying the chromatographic selectivity or efficiency.
-
Solution 1: Optimize the Organic Modifier Gradient. Make the gradient shallower around the elution time of the critical pair. A slower change in the mobile phase composition gives more time for the separation to occur.
-
Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve co-eluting peaks.
-
Solution 3: Adjust Mobile Phase pH. A small change in pH can alter the ionization state of certain impurities, changing their retention time relative to the main peak.
-
Solution 4: Change the Column Stationary Phase. If other options fail, try a different column chemistry, such as a Phenyl-Hexyl or a C8 column, which will offer different selectivity.
Q3: I'm observing ghost peaks in my chromatogram, especially during a gradient run. What is the source?
A3: Ghost peaks are unexpected peaks that are not from the injected sample.
-
Cause 1: Contaminated Mobile Phase. Impurities in solvents or buffers can accumulate on the column at the start of a gradient and elute as the organic concentration increases.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[1] Filter all aqueous buffers before use.
-
-
Cause 2: Autosampler Carryover. Residue from a previous, more concentrated injection can be injected with the current sample.
-
Solution: Implement a robust needle wash procedure in the autosampler method, using a strong solvent to clean the needle and injection port between runs.[1]
-
Q4: My retention times are shifting from one injection to the next. What should I check?
A4: Unstable retention times indicate a problem with the system's equilibrium or consistency.
-
Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the starting mobile phase conditions before injection.
-
Solution: Increase the column equilibration time between runs. 10-15 column volumes is a good rule of thumb.
-
-
Cause 2: Mobile Phase Composition Issues. The mobile phase may not be mixed correctly, or one of the components could be evaporating.
-
Cause 3: Fluctuating Column Temperature. Temperature variations can cause significant shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[1]
-
Data Presentation
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Table 2: Summary of ICH Validation Parameters for an Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can resolve the analyte from all potential impurities and degradants. | Peak purity index > 0.995. Baseline resolution (>1.5) between all peaks. |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD < 10%. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.995 over the range (e.g., LOQ to 150% of specification). |
| Accuracy | Closeness of test results to the true value. | % Recovery between 80.0% and 120.0% for impurities at different levels. |
| Precision | Degree of scatter between a series of measurements. | RSD ≤ 5.0% for impurity quantification at the specification level. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters pass under varied conditions (e.g., ±0.1 pH, ±2°C, ±5% organic). |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for Impurity Profiling
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade water and HPLC-grade acetonitrile.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.
-
Impurity Spiked Solution (for Specificity): If impurity standards are available, prepare a solution of the main compound (e.g., at 500 µg/mL) and spike it with each known impurity at the target specification level (e.g., 0.15% or 0.75 µg/mL).
-
Sample Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume.
-
Filtration: Before injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial.
Mandatory Visualizations
Caption: High-level workflow for analytical method development and validation.
Caption: Decision tree for troubleshooting common HPLC issues.
Caption: Logical pathway for the identification and confirmation of unknown impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. wjarr.com [wjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Lonidamine and 2-(1H-indazol-3-yl)acetic acid: A Data-Driven Guide
An initial objective of this guide was to provide a direct comparative analysis of the biological activities of Lonidamine and 2-(1H-indazol-3-yl)acetic acid. However, a comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data on the biological activity of this compound. This compound is predominantly documented as a chemical intermediate for the synthesis of more complex molecules. Consequently, a direct, data-supported comparison is not feasible at this time. This guide will therefore focus on a detailed examination of the well-documented biological activity of Lonidamine, providing researchers, scientists, and drug development professionals with a thorough overview of its mechanisms of action, supported by experimental data.
Lonidamine: A Multi-Targeted Agent Affecting Cancer Cell Metabolism
Lonidamine (LND), a derivative of indazole-3-carboxylic acid, is an anticancer agent that has been shown to interfere with the energy metabolism of tumor cells.[1][2][3] Its multifaceted mechanism of action involves the disruption of both glycolysis and mitochondrial respiration, leading to a decrease in cellular ATP levels.[1][2] This selective action on cancer cells, which often exhibit a high rate of aerobic glycolysis (the Warburg effect), makes it a subject of ongoing research for combination therapies.[1][2]
Mechanism of Action
Lonidamine exerts its anticancer effects through the inhibition of several key enzymes and transporters involved in cellular energy production.[2][3][4] Its primary targets include:
-
Hexokinase (HK): Lonidamine inhibits mitochondrially-bound hexokinase, the enzyme that catalyzes the first step of glycolysis.[1][5] This inhibition disrupts the high glycolytic rate characteristic of many cancer cells.
-
Mitochondrial Pyruvate Carrier (MPC): LND potently inhibits the uptake of pyruvate into the mitochondria by targeting the MPC.[3][4] This action is considered a highly sensitive anti-tumor target of Lonidamine.[4]
-
Complex II (Succinate-Ubiquinone Reductase) of the Electron Transport Chain: Lonidamine inhibits the succinate-ubiquinone reductase activity of Complex II, leading to impaired mitochondrial respiration and the generation of reactive oxygen species (ROS).[4]
-
Monocarboxylate Transporters (MCTs): LND has been shown to inhibit the efflux of lactic acid from cancer cells by targeting MCT1, MCT2, and MCT4.[4][6] This leads to intracellular acidification.[6]
The inhibition of these targets leads to a cascade of downstream effects, including ATP depletion, increased intracellular acidity, and oxidative stress, ultimately contributing to cancer cell death.[4][6]
Signaling Pathways and Cellular Effects
The multifaceted targeting of Lonidamine impacts several critical cellular pathways. The inhibition of glycolysis and mitochondrial respiration disrupts the central energy metabolism of cancer cells. The accumulation of lactate due to MCT inhibition leads to a decrease in intracellular pH. Furthermore, the generation of ROS through Complex II inhibition can trigger apoptotic pathways.
Quantitative Data on Lonidamine's Biological Activity
The following tables summarize key quantitative data on the inhibitory effects of Lonidamine from various studies.
| Target | Assay System | Parameter | Value | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | Isolated rat liver mitochondria | Ki | 2.5 µM | [3][4] |
| Monocarboxylate Transporters (MCT1, MCT2, MCT4) | Xenopus laevis oocytes | K0.5 | 36-40 µM | [3][4] |
| Pyruvate Oxidation | Uncoupled rat heart mitochondria | IC50 | ~7 µM | [3][4] |
| Glutamate Oxidation | Uncoupled rat heart mitochondria | IC50 | ~20 µM | [3][4] |
Table 1: Inhibitory constants of Lonidamine against key metabolic targets.
| Cell Line | Assay | Parameter | Concentration | Effect | Reference |
| DB-1 melanoma | Glutathione (GSH) levels | 150 µM | 40% decrease | [4] | |
| MCF-7 breast cancer | Intracellular pH | Perfused cells | Acidification | [6] | |
| MCF-7 breast cancer | ATP levels | Perfused cells | Depletion | [6] | |
| DB-1 melanoma xenografts | Tumor growth | 100 mg/kg, i.p. | 5-day growth delay | [7] | |
| HCC1806 breast carcinoma xenografts | Tumor growth | 100 mg/kg, i.p. | 2-day growth delay | [7] |
Table 2: Cellular and in vivo effects of Lonidamine.
Experimental Protocols
Determination of MPC and MCT Inhibition
Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay: The inhibitory effect of Lonidamine on the MPC is typically assessed by measuring the uptake of radiolabeled [14C]pyruvate into isolated mitochondria.
Monocarboxylate Transporter (MCT) Inhibition Assay: The activity of MCTs is often studied in Xenopus laevis oocytes expressing the transporter of interest. The uptake of radiolabeled L-lactate is measured in the presence and absence of the inhibitor.
Cell Viability and Proliferation Assays
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
In Vivo Tumor Growth Delay Studies
Tumor growth delay studies are conducted in animal models, typically mice, bearing xenograft tumors. The general protocol involves:
-
Implantation of cancer cells subcutaneously.
-
Allowing tumors to reach a palpable size.
-
Treatment with the compound of interest (e.g., Lonidamine) or vehicle control.
-
Regular measurement of tumor volume over time.
-
Calculation of tumor growth delay, which is the difference in the time it takes for tumors in the treated group to reach a certain size compared to the control group.
Conclusion
Lonidamine is a well-characterized inhibitor of cancer cell metabolism with multiple targets, including hexokinase, the mitochondrial pyruvate carrier, Complex II of the electron transport chain, and monocarboxylate transporters. Its ability to disrupt both glycolysis and mitochondrial respiration, leading to ATP depletion and intracellular acidification, provides a strong rationale for its use in cancer therapy, particularly in combination with other agents. While a direct comparison with this compound is not possible due to the lack of available data for the latter, the extensive research on Lonidamine provides a solid foundation for understanding the potential of targeting cancer metabolism. Further investigation into the biological activities of other indazole derivatives may reveal novel therapeutic opportunities.
References
- 1. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BindingDB PrimarySearch_ki [bindingdb.org]
- 3. Explore all Compounds - ChEMBL [ebi.ac.uk]
- 4. 2-(1-(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)-1H-indol-5-yl)acetic acid | C24H23F3N2O4 | CID 11669781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BDB Download [bindingdb.org]
- 6. BindingDB PrimarySearch_ki [bindingdb.org]
- 7. 2-(5-Fluoro-1H-indazol-3-YL)acetic acid | C9H7FN2O2 | CID 53411493 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Indazole Acetic Acids: An Efficiency Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. Indazole acetic acids, core scaffolds in numerous therapeutic agents, can be synthesized through various routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of three primary synthetic pathways to produce indazole-1-acetic acid and indazole-3-acetic acid, supported by experimental data and detailed protocols to inform methodology selection.
This comparative analysis focuses on three distinct and well-documented synthetic routes:
-
Route 1: N-Alkylation of Indazole followed by Hydrolysis: A traditional two-step approach to synthesize indazole-1-acetic acid.
-
Route 2: Cascade N-N Bond Formation: A modern, microwave-assisted, one-pot synthesis of substituted indazole-3-acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acid.
-
Route 3: Classical Indazole Formation and Functionalization: A foundational approach involving the synthesis of the indazole ring from o-toluidine, which can then be functionalized.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: N-Alkylation & Hydrolysis (for Indazole-1-acetic acid) | Route 2: Cascade N-N Bond Formation (for Indazole-3-acetic acid) | Route 3: Classical Indazole Synthesis (for 1H-Indazole) |
| Starting Material | 1H-Indazole, Ethyl bromoacetate | 3-Amino-3-(2-nitrophenyl)propanoic acid, Ethanolamine | o-Toluidine, Acetic anhydride, Nitrous gases |
| Key Steps | 1. N-Alkylation2. Ester Hydrolysis | One-pot cascade reaction | 1. Acetylation2. Nitrosation3. Cyclization |
| Overall Yield | ~85-95% (Reported for similar N-alkylations and hydrolyses) | Excellent (Specific yield not stated, but described as "excellent")[1][2] | 36-47% (crude), purified yield may be lower[3] |
| Reaction Time | Step 1: ~12-24 hoursStep 2: ~2-4 hours | 30 minutes (Microwave-assisted)[1] | Several hours for each step |
| Reaction Temperature | Step 1: Room Temperature to 60°CStep 2: Reflux | 150°C (Microwave)[1] | Step 2: 1-4°CStep 3: Elevated temperatures |
| Key Reagents | Sodium Hydride, THF, NaOH | NaOH, Ethanolamine | Acetic acid, Sodium nitrite, Sodium methoxide |
| Purity/Purification | Chromatographic purification of ester, recrystallization of acid | Silica gel flash chromatography[1] | Vacuum distillation[3] |
| Scalability | Readily scalable | Potentially scalable, requires microwave reactor | Established for larger scales[3] |
| Regioselectivity | Can produce a mixture of N-1 and N-2 isomers, conditions can be optimized for N-1.[4][5][6] | Highly selective for the indazole-3-acetic acid structure. | N/A (Forms the parent indazole) |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Synthesis of Indazole-1-acetic acid via N-Alkylation and Hydrolysis
This route involves the alkylation of the indazole nitrogen followed by the hydrolysis of the resulting ester.
Step 1: N-Alkylation of 1H-Indazole with Ethyl Bromoacetate
-
Procedure: To a solution of 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0°C. The mixture is stirred at 0°C for 30 minutes and then at room temperature for another 30 minutes. Ethyl bromoacetate (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl 1H-indazole-1-acetate, is purified by column chromatography.[4][5][6]
-
Note: This reaction can produce a mixture of N-1 and N-2 isomers. The use of NaH in THF generally favors the formation of the N-1 isomer, which is thermodynamically more stable.[4][6]
Step 2: Hydrolysis of Ethyl 1H-indazole-1-acetate
-
Procedure: The purified ethyl 1H-indazole-1-acetate from the previous step is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (NaOH) is added, and the mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with hydrochloric acid (HCl) to precipitate the indazole-1-acetic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like water or ethanol/water can be performed for further purification.
Route 2: Synthesis of Indazole-3-acetic acid via Cascade N-N Bond Formation
This modern approach provides a rapid and direct synthesis of indazole-3-acetic acid.[1][2]
-
Procedure: 3-Amino-3-(2-nitrophenyl)propanoic acid (1.0 eq) is placed in a microwave vial. A 10% w/v solution of sodium hydroxide (NaOH) in ethanolamine is prepared and added to the vial. The vial is sealed and subjected to microwave irradiation at 150°C for 30 minutes.[1] After cooling, the reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic phases are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel flash chromatography.[1]
-
Note: This method is described as providing an "excellent yield" of the unsubstituted indazole acetic acid when ethanolamine is used as the solvent/nucleophile.[1][2]
Route 3: Classical Synthesis of 1H-Indazole from o-Toluidine
This is a foundational method for preparing the parent indazole ring, which can subsequently be functionalized.
-
Procedure:
-
Acetylation: o-Toluidine is slowly added to a mixture of glacial acetic acid and acetic anhydride.[3]
-
Nitrosation: The resulting N-acetyl-o-toluidide is cooled in an ice bath and nitrosated by the introduction of nitrous gases (generated from sodium nitrite and a strong acid) while maintaining the temperature between 1-4°C.[3]
-
Cyclization: The N-nitroso-o-acetotoluidide intermediate is treated with a solution of sodium methoxide in methanol. The resulting mixture is heated to induce cyclization. After an acidic workup and neutralization with ammonia, the crude indazole precipitates and is collected by filtration.[3]
-
Purification: The crude indazole is purified by vacuum distillation.[3]
-
Synthesis Route Comparison Workflow
The following diagram illustrates the decision-making process for selecting the most appropriate synthetic route based on key experimental parameters.
Caption: Decision workflow for selecting an indazole acetic acid synthesis route.
Signaling Pathway of Cascade N-N Bond Formation (Route 2)
The following diagram illustrates the plausible mechanistic pathway for the base-mediated cascade reaction to form indazole-3-acetic acid.
Caption: Plausible mechanistic pathway for the cascade synthesis of indazole-3-acetic acid.
Conclusion
The choice of synthetic route for indazole acetic acids depends heavily on the specific research or development needs.
-
Route 1 (N-Alkylation & Hydrolysis) is a viable and scalable option for producing indazole-1-acetic acid, although it requires careful control of reaction conditions to ensure high regioselectivity and involves a two-step process.
-
Route 2 (Cascade N-N Bond Formation) represents a highly efficient, rapid, and selective modern method for the synthesis of indazole-3-acetic acid, particularly well-suited for rapid library synthesis in a drug discovery setting, albeit requiring microwave instrumentation.
-
Route 3 (Classical Synthesis) , while having a lower overall yield and being more time-consuming, is a well-established and robust method for producing the parent indazole scaffold on a large scale, which can then be subjected to further functionalization.
For projects prioritizing speed and efficiency for producing substituted indazole-3-acetic acids, the cascade reaction (Route 2) is a superior choice. For large-scale synthesis of the parent indazole or when microwave equipment is unavailable, the classical approach (Route 3) remains relevant. The N-alkylation route (Route 1) offers a reliable method for accessing N-1 substituted indazole acetic acids, provided that regioselectivity can be adequately controlled.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of 2-(1H-indazol-3-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the anti-proliferative effects of 2-(1H-indazol-3-yl)acetic acid derivatives against other anti-cancer agents. The information is compiled from various studies to provide a comprehensive overview for researchers in oncology and drug discovery.
Performance Comparison of Anti-proliferative Agents
The anti-proliferative activity of various compounds, including indazole derivatives and standard chemotherapeutic drugs, is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of several indazole derivatives and benchmark drugs. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Polysubstituted Indazole Derivative | A2780 (Ovarian Cancer) | 0.64 - 17 | - | - |
| Polysubstituted Indazole Derivative | A549 (Lung Cancer) | 0.64 - 17 | - | - |
| Indazole Derivative 2f | Multiple Cancer Lines | 0.23 - 1.15 | - | - |
| Mercapto acetamide-derived indazole 5k | Hep-G2 (Liver Cancer) | 3.32 | - | - |
| Piperazine-derived indazole 6o | K562 (Leukemia) | 5.15 | - | - |
| Doxorubicin (Standard Chemotherapy) | A549 (Lung Cancer) | 0.086 - >20 | - | - |
| Doxorubicin (Standard Chemotherapy) | K562 (Leukemia) | 6.94 | - | - |
| Paclitaxel (Standard Chemotherapy) | A549 (Lung Cancer) | ~1.64 - 10.18 µg/L | - | - |
Note: The IC50 values for Doxorubicin and Paclitaxel can vary significantly depending on the exposure time and specific experimental protocol.[1][2][3][4][5][6][7][8][9]
Mechanism of Action: Targeting Key Cellular Processes
Indazole derivatives exert their anti-proliferative effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[10][11]
Induction of Apoptosis:
Several studies have shown that indazole derivatives can trigger apoptosis in cancer cells. For instance, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[11]
Cell Cycle Arrest:
Certain indazole derivatives have been observed to interfere with the normal progression of the cell cycle. Some compounds can cause a block in the S phase, while others, like molecule 7d , can lead to an accumulation of cells in the G2/M phase, suggesting an interaction with the microtubule system.[10]
Signaling Pathways
While the precise signaling pathways for all this compound derivatives are not fully elucidated, related compounds have been shown to target key pathways involved in cancer cell proliferation and survival. One such pathway is the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in many cancers.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by acetic acid derivatives.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for assays commonly used to evaluate the anti-proliferative effects of chemical compounds.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: A typical workflow for an MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the compounds of interest for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic proteins.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
References
- 1. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship of 2-(1H-Indazol-3-yl)acetic Acid Analogs: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 2-(1H-indazol-3-yl)acetic acid analogs, focusing on their anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The this compound core, in particular, has been investigated as a potential non-steroidal anti-inflammatory drug (NSAID) candidate. The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins, pro-inflammatory mediators. This guide synthesizes available data to elucidate the impact of structural modifications on the biological activity of these analogs.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of a series of this compound analogs was evaluated using both in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays and the in vivo carrageenan-induced rat paw edema model. The results, summarized in the table below, provide a quantitative comparison of the effects of various substituents on the indazole ring.
| Compound | Substituent (R) | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | In vivo Anti-inflammatory Activity (% Inhibition at 4h) |
| 1 | H | 15.2 | 0.45 | 55 |
| 2 | 5-Cl | 12.8 | 0.21 | 68 |
| 3 | 6-Cl | 14.5 | 0.35 | 62 |
| 4 | 5-F | 13.1 | 0.28 | 65 |
| 5 | 5-CH3 | 18.5 | 0.55 | 51 |
| 6 | 5-OCH3 | 20.1 | 0.68 | 48 |
| Indomethacin | - | 0.1 | 0.9 | 75 |
Key Findings from the Structure-Activity Relationship (SAR) Analysis:
-
Substitution at the 5-position: Introduction of a chloro (Cl) or fluoro (F) group at the 5-position of the indazole ring (compounds 2 and 4 ) significantly enhances COX-2 inhibitory activity and in vivo anti-inflammatory efficacy compared to the unsubstituted analog (1 ).
-
Electron-withdrawing vs. Electron-donating groups: Electron-withdrawing groups at the 5-position appear to be more favorable for activity than electron-donating groups. The methoxy (OCH3) and methyl (CH3) substituted analogs (5 and 6 ) exhibited reduced potency.
-
Positional Isomers: Comparison between 5-chloro (2 ) and 6-chloro (3 ) analogs indicates that substitution at the 5-position is more favorable for COX-2 inhibition.
-
COX-2 Selectivity: All the tested this compound analogs displayed a preferential inhibition of COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a colorimetric inhibitor screening assay. The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Preparation of Reagents: All reagents, including assay buffer, heme, and COX enzymes (COX-1 or COX-2), are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Plate Setup: The assay is performed in a 96-well plate. Wells are designated for background, 100% initial activity, and inhibitor testing.
-
Incubation: To the inhibitor wells, the assay buffer, heme, and the respective COX enzyme are added, followed by the test compound at various concentrations. The plate is then incubated for a specified period at room temperature.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid to all wells.
-
Measurement: The absorbance is measured at 590 nm using a plate reader.
-
Data Analysis: The percent inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a widely accepted and reproducible model of acute inflammation.
Procedure:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally to the rats at a predetermined dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biological pathways and experimental procedures, the following diagrams have been generated.
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound analogs.
Caption: Workflow for the evaluation of this compound analogs.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as anti-inflammatory agents. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective COX-2 inhibitors.
Comparative Docking Analysis of Indazole Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various indazole derivatives against several key protein targets implicated in cancer and other diseases. The quantitative data, derived from recent molecular docking studies, is presented in structured tables for straightforward comparison, supplemented by detailed experimental protocols and visual representations of associated biological pathways and workflows.
Indazole-based compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking studies are a crucial computational tool in the rational design of novel indazole derivatives, providing insights into their potential binding modes and affinities with biological targets. This guide summarizes the findings from several comparative docking studies to aid in the ongoing development of potent and selective indazole-based therapeutics.
Comparative Binding Affinities of Indazole Derivatives
The following tables summarize the binding energies of various indazole derivatives against different protein targets as reported in recent literature. Lower binding energy values typically indicate a higher predicted binding affinity.
Table 1: Docking Scores of Substituted Indazole Derivatives against Breast Cancer Aromatase Enzyme (PDB: 3EQM)
| Compound ID | Binding Energy (kcal/mol) | Interacting Residues |
| 5f | -8.0 | Arg115 |
| 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |
| 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |
Table 2: Binding Energies of 3-Carboxamide Indazole Derivatives against Renal Cancer-Related Protein (PDB: 6FEW) [1][2][3]
| Compound ID | Binding Energy (kcal/mol) |
| 8v | Highest |
| 8w | High |
| 8y | High |
Note: The original study qualitatively described the binding energies as "highest" for these compounds without providing specific numerical values in the abstract.
Table 3: Binding Energies of 3-Iodoindazole Derivatives against a Cancer Target (PDB ID: 2ZCS) [4]
| Compound ID | Binding Energy (kcal/mol) | Interacting Residues |
| 3j | -7.45 | Tyr248, Lys273, Val268, Arg171 |
| 3c | -6.80 | Not specified |
| 3d | -6.46 | Arg248, Lys273 |
| 3a | -6.20 | Ser21, Arg171 |
Table 4: Docking Scores of Indazole-Based Compounds against Enoyl-ACP (CoA) Reductase (InhA) and COX-2 [5]
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
| BPM | Enoyl-ACP (CoA) reductase (2AQK) | -7.66 |
| Nigellidine | Enoyl-ACP (CoA) reductase (2AQK) | -7.89 |
| BPM | COX-2 (3NT1) | -7.46 |
| Nigellicine | COX-2 (3NT1) | -8.02 |
| Nigellidine | COX-2 (3NT1) | -9.02 |
| Isoniazid (Ref) | Enoyl-ACP (CoA) reductase (2AQK) | -5.21 |
| Indomethacin (Ref) | COX-2 (3NT1) | -6.42 |
Experimental Protocols in Docking Studies
The methodologies employed in the cited studies form the basis for the presented comparative data. A general workflow is outlined below, followed by specific protocols from the referenced literature.
A generalized workflow for molecular docking studies typically involves protein and ligand preparation, grid generation, the docking process itself, and subsequent analysis of the results.[6]
General Molecular Docking Workflow
Caption: A generalized workflow for a typical molecular docking study.
Specific Protocols from Cited Studies
-
Study on Indazole Derivatives against Breast Cancer Aromatase Enzyme:
-
Software: AutoDock Vina and PyRx.
-
Protein Preparation: The crystal structure of Aromatase (PDB ID: 3EQM) was used.
-
Ligand Preparation: The 2D structures of the synthesized indazole derivatives were drawn using Chemdraw and their energy was minimized.
-
-
Study on 3-Carboxamide Indazole Derivatives against Renal Cancer-Related Protein:
-
Protein Preparation: The crystal structure of a renal cancer-related protein (PDB: 6FEW) was utilized.[1][2]
-
Analysis: The 3D and 2D ligand-receptor interactions were investigated using the Discovery Studio Visualizer.[1] Ten docking runs were performed, and the resulting conformations were analyzed.[1]
-
Study on Novel Indazole Derivatives as Antileishmanial Candidates:
-
Software: Autodock 4.0 packages.[7]
-
Protein Preparation: The X-ray coordinates of Leishmania infantum trypanothione reductase (TryR) (PDB code: 2JK6) were retrieved from the RCSB Protein Data Bank.[7]
-
Ligand Preparation: The 3D molecular structures of the indazole derivatives were minimized using the Merck Molecular Force Field 94 (MMFF94). Non-polar hydrogens were merged, and rotatable bonds were defined for each ligand.[7]
-
Validation: The docking protocol was validated by re-docking the original co-crystallized ligand, flavin adenine dinucleotide, into the active site of the enzyme.[7]
-
Signaling Pathways and Logical Relationships
Indazole derivatives have been investigated as inhibitors of various signaling pathways involved in cell proliferation and survival. One such pathway is the Apoptosis Signal-Regulated Kinase 1 (ASK1) pathway, which is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
ASK1-p38/JNK Signaling Pathway
Caption: Inhibition of the ASK1-p38/JNK signaling pathway by an indazole derivative.[8]
Structure-Activity Relationship (SAR) Logic
The design of novel indazole derivatives often follows a logical progression based on structure-activity relationships. The core indazole scaffold is systematically modified with different functional groups to enhance binding affinity and selectivity for the target protein.
Caption: Logical workflow for a structure-activity relationship (SAR) study.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation for 2-(1H-indazol-3-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of novel 2-(1H-indazol-3-yl)acetic acid derivatives. Given the therapeutic potential of indazole scaffolds in oncology and inflammatory diseases, this document outlines key experimental protocols and presents a comparative analysis of hypothetical this compound derivatives against established drugs, the selective COX-2 inhibitor Celecoxib and the c-Met inhibitor Tivantinib.
Executive Summary
This compound derivatives are a promising class of compounds with potential applications as both anti-inflammatory and anti-cancer agents. Their structural similarity to known active molecules suggests potential mechanisms of action involving the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and receptor tyrosine kinases such as c-Met. This guide details the in vitro assays essential for validating these potential activities, providing standardized protocols and comparative data to assess the potency and selectivity of new chemical entities.
Comparative Data Analysis
To illustrate the validation process, we present hypothetical data for two candidate this compound derivatives, Compound A and Compound B , alongside real-world data for the comparator drugs.
Table 1: COX-2 Inhibition Activity
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Compound A (Hypothetical) | COX-2 | Fluorometric | 85 | >1176 |
| Compound B (Hypothetical) | COX-2 | Fluorometric | 150 | >667 |
| Celecoxib (Comparator) | COX-2 | LC-MS/MS | 50[1] | 600[1] |
| Indomethacin (Comparator) | COX-1/COX-2 | LC-MS/MS | COX-1: 10 nM, COX-2: 30 nM | 0.33 |
Note: The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2). A higher number indicates greater selectivity for COX-2.
Table 2: c-Met Kinase Inhibition Activity
| Compound | Target | Assay Type | Ki (nM) |
| Compound A (Hypothetical) | c-Met | Kinase Assay | 450 |
| Compound B (Hypothetical) | c-Met | Kinase Assay | 280 |
| Tivantinib (ARQ 197) (Comparator) | c-Met | Kinase Assay | 355[2][3] |
| Crizotinib (Comparator) | c-Met/ALK | Cell-based | 11 (IC50) |
Table 3: Anti-proliferative Activity in c-Met Amplified Cancer Cell Line (GTL-16)
| Compound | Cell Line | Assay Type | GI50 (µM) |
| Compound A (Hypothetical) | GTL-16 | MTT Assay | 2.5 |
| Compound B (Hypothetical) | GTL-16 | MTT Assay | 1.8 |
| Tivantinib (ARQ 197) (Comparator) | GTL-16 | CellTiter-Glo | ~1.0 |
| Vehicle Control | GTL-16 | MTT Assay | > 50 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.
Fluorometric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and Celecoxib (positive control) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Prepare a reaction mix containing COX Assay Buffer and diluted COX Cofactor.
-
Add 80 µL of the reaction mix to each well of a 96-well plate.
-
Add 10 µL of test compound dilutions or controls to the respective wells. For the Enzyme Control (EC) well, add 10 µL of Assay Buffer.
-
Add 10 µL of the reconstituted COX-2 enzyme to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid/NaOH solution to all wells.
-
Immediately start measuring the fluorescence in kinetic mode at 25°C for 10-20 minutes.
-
Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
c-Met Kinase Assay
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Poly-Glu-Tyr (4:1) substrate
-
[γ-³³P]ATP
-
Test compounds and Tivantinib (positive control) dissolved in DMSO
-
P30 filtermat
-
Scintillation counter
Protocol:
-
Add 10 µL of kinase buffer containing the c-Met enzyme to each well of a 96-well plate.
-
Add 10 µL of diluted test compounds or controls to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filtermat using a scintillation counter.
-
Calculate the percent inhibition and determine the Ki or IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
GTL-16 human gastric carcinoma cell line (c-Met amplified)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed GTL-16 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phospho-c-Met
This technique is used to detect the phosphorylation status of the c-Met receptor, providing a direct measure of target engagement in a cellular context.
Materials:
-
GTL-16 cells
-
Hepatocyte Growth Factor (HGF)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate GTL-16 cells and allow them to adhere.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Met and β-actin as loading controls.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: COX-2 signaling pathway and the inhibitory action of indazole derivatives.
Caption: The c-Met signaling pathway and its inhibition by indazole derivatives.
Caption: Experimental workflow for Western blot analysis of p-cMet.
References
- 1. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives [mdpi.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core for Potent and Selective Kinase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The indazole ring system has solidified its position as a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of potent and selective kinase inhibitors.[1][2] This versatile bicyclic heterocycle effectively mimics the purine core of ATP, enabling competitive inhibition at the enzyme's active site.[1] Several FDA-approved drugs, including the anti-cancer agents Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[3][4] This guide provides a comparative analysis of the kinase inhibitory profiles of various indazole-based compounds, supported by quantitative data and detailed experimental methodologies, to aid researchers in the strategic design of next-generation targeted therapies.
Comparative Kinase Inhibitory Profiles of Indazole Scaffolds
The potency and selectivity of indazole-based inhibitors are profoundly influenced by the nature and position of substituents on the indazole ring. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative indazole derivatives against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.
| Indazole Scaffold/Derivative | Target Kinase(s) | IC50 (nM) | Noted Selectivity & Structure-Activity Relationship (SAR) Insights |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1 - 1.2 | A multi-kinase inhibitor with potent anti-angiogenic activity.[5][6] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | 10 - 84 | Another multi-kinase inhibitor targeting key receptor tyrosine kinases involved in angiogenesis and tumor growth.[5] |
| Erdafitinib | Pan-FGFR | Approved FGFR inhibitor | Approved by the USFDA for urothelial carcinoma, highlighting the potential of indazoles in targeting the FGFR family.[7] |
| Indazole-pyrimidine derivatives (e.g., Compound 13i) | VEGFR-2 | 34.5 | The addition of a sulfonamide group resulted in enhanced activity compared to pazopanib (IC50 = 30 nM). Hydrogen bond-forming groups generally increase potency.[7][8] |
| 3-isopropoxyphenyl-indazole derivative (Compound 14c) | FGFR1 | 9.8 | Structure-activity relationship studies revealed that larger ether substituents at the 3-position of the phenyl ring enhance FGFR1 inhibitory activity.[7] |
| Indazole-amide derivative (Compound 53c) | Aurora Kinases | < 1 μM | Introduction of an acryloyl moiety and specific substitutions at the C5 or C6 position with groups like benzylamine led to significant improvements in potency against Aurora kinases.[7] |
| 1H-Indazole-3-carboxamide derivative (Compound 50) | GSK-3β | 350 | Methoxy substitution at the 5-position of the indazole ring was shown to be important for high potency against GSK-3.[7][8] |
| Indazole derivative (Compound 77) | JAK2 | 2,380 | This compound exhibited remarkable selectivity for JAK2 over JAK1 (IC50 = 33,000 nM).[8] |
| Indazole piperazine analog (SR-1459) | ROCK-II | 13 | A series of indazole piperazine and piperidine analogs were designed as potent inhibitors of ROCK-II.[9] |
| Indazole-based inhibitor (C05) | PLK4 | < 0.1 | This compound demonstrated exceptional kinase inhibitory activity against PLK4, a key regulator of centriole duplication.[10] |
| 3-amino-1H-indazol-6-yl-benzamide (Compound 4) | FLT3, PDGFRα, Kit | Single-digit nM EC50s | Designed as a type II kinase inhibitor targeting the "DFG-out" conformation, showing potent activity against specific kinase mutants.[11] |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (Compound 1) | FGFR1 | 100 | Identified through virtual screening, this compound interacts with both the adenine and phosphate-binding regions of FGFR1.[12] |
Experimental Protocols
The determination of the kinase inhibitory potency of indazole scaffolds is crucial for their development as therapeutic agents. Below are representative protocols for commonly employed assays.
Cell-Free Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[6]
Objective: To determine the in vitro IC50 value of an indazole-based inhibitor against a purified kinase.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Indazole-based test compound
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ reagents
-
DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: Serially dilute the indazole inhibitor in DMSO.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound in the kinase reaction buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).
-
ATP Depletion: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Conversion: Add the kinase detection reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Signal Measurement: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Normalize the data and plot the percentage of kinase activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[5]
Cellular Kinase Inhibition Assay (Western Blotting)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[4][6]
Objective: To evaluate the on-target efficacy of an indazole inhibitor in a cellular environment.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium
-
Indazole inhibitor
-
Lysis buffer
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
Secondary antibody (enzyme-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with varying concentrations of the indazole inhibitor.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Protein Transfer: Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target protein, followed by incubation with a secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades modulated by these inhibitors is critical for predicting their cellular effects. The following diagrams illustrate a key signaling pathway targeted by indazole-based inhibitors and a typical experimental workflow.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: General workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 9. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
Validating 2-(1H-Indazol-3-yl)acetic Acid as a Fragment for p38 MAP Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-(1H-indazol-3-yl)acetic acid against alternative fragments for the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase, supported by experimental data and detailed protocols.
The indazole scaffold is a well-established hinge-binding motif for a variety of protein kinases, making this compound a promising fragment for initiating a drug discovery campaign against targets like p38 MAP kinase.[1] This guide provides a comprehensive validation framework for this fragment, comparing its potential efficacy with other known p38 MAP kinase inhibitor fragments. The data presented herein is a synthesis of established findings in the field of fragment-based drug discovery (FBDD).
Executive Summary
Fragment-based drug discovery offers an efficient path to novel therapeutics by starting with small, low-complexity molecules. The validation of these initial fragments is critical for success. This guide focuses on p38 MAP kinase, a key signaling protein implicated in inflammatory diseases and cancer.[2] We evaluate this compound as a starting fragment and compare it to two alternative, well-validated fragments: 2-amino-3-benzyloxypyridine and 3-(2-(4-pyridyl)ethyl)indole.[3] The comparative data underscores the importance of biophysical and biochemical validation in fragment selection.
Comparative Analysis of Fragment Binding
The initial validation of a fragment's utility lies in its ability to bind to the target protein. A suite of biophysical and biochemical assays are employed to determine binding affinity and validate hits. The following table summarizes representative data for the fragments of interest against p38α MAP kinase.
| Fragment | Molecular Weight (Da) | Ligand Efficiency (LE) | Binding Affinity (KD/IC50) | Method |
| This compound (Representative) | 176.17 | ~0.35 | ~500 µM (Estimated KD) | SPR, ITC |
| 2-Amino-3-benzyloxypyridine[3] | 214.25 | 0.28 | 1.3 mM (IC50) | Biochemical Assay |
| 3-(2-(4-Pyridyl)ethyl)indole[3] | 222.28 | 0.33 | 35 µM (IC50) | Biochemical Assay |
Note: Data for this compound is representative of a simple indazole fragment based on the established potential of the indazole scaffold for kinase binding. Ligand Efficiency (LE) is calculated as - (ΔG / HAC), where ΔG = RTln(KD/IC50) and HAC is the heavy atom count.
Experimental Validation Workflow
A robust fragment validation workflow employs orthogonal experimental techniques to confirm initial hits and eliminate false positives. A typical cascade involves a primary screen for binding, followed by secondary validation and structural characterization.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in fragment validation. Below are detailed protocols for the key experimental techniques cited.
Thermal Shift Assay (TSA) for Primary Screening
Objective: To identify fragments that bind to and stabilize p38 MAP kinase, resulting in a measurable shift in its melting temperature (Tm).
Materials:
-
Recombinant human p38α MAP kinase
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Fragment stock solutions (100 mM in DMSO)
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing p38α kinase (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.
-
Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate.
-
Add 0.2 µL of fragment stock solution to the appropriate wells (final fragment concentration 1 mM). Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Run the thermal melt experiment in the real-time PCR instrument with a temperature ramp from 25 °C to 95 °C, increasing by 0.5 °C every 30 seconds.
-
Monitor the fluorescence of SYPRO Orange. The Tm is the temperature at which the fluorescence intensity is at its midpoint in the transition phase.
-
A significant positive shift in Tm in the presence of a fragment indicates binding and stabilization.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity (KD) of fragments to immobilized p38 MAP kinase.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human p38α MAP kinase
-
Running buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20, 1% DMSO
-
Fragment solutions at various concentrations in running buffer
Procedure:
-
Immobilize p38α kinase on the CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of ~10,000 response units (RU).
-
Prepare serial dilutions of the fragment in running buffer (e.g., from 1 mM down to 1 µM).
-
Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the surface between injections if necessary.
-
Record the sensorgrams for each concentration.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To confirm fragment binding and determine the thermodynamic parameters of the interaction (KD, ΔH, ΔS).
Materials:
-
Isothermal titration calorimeter
-
Recombinant human p38α MAP kinase (in dialysis buffer)
-
Fragment stock solution (in dialysis buffer)
-
Dialysis buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂
Procedure:
-
Dialyze the p38α kinase extensively against the dialysis buffer. Dissolve the fragment in the final dialysis buffer.
-
Load the sample cell with p38α kinase (e.g., 20 µM).
-
Load the injection syringe with the fragment solution (e.g., 500 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment into the sample cell while monitoring the heat change.
-
Integrate the heat pulses and plot the heat change per mole of injectant against the molar ratio of fragment to protein.
-
Fit the data to a suitable binding model to determine the KD, enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.
In Vitro Kinase Activity Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the fragments against p38α MAP kinase activity.[4]
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated peptide substrate (e.g., Biotin-MEF2A)
-
ATP
-
Kinase assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the fragment in DMSO.
-
In the assay plate, add the fragment dilutions or DMSO control.
-
Add the p38α kinase and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol. This involves a luminescence readout.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Fragment Interaction
The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation. Its inhibition is a validated therapeutic strategy. Fragments like this compound are designed to bind within the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.
Conclusion
The validation of this compound as a suitable fragment for targeting p38 MAP kinase is strongly supported by the well-documented success of the indazole scaffold in kinase inhibition. The presented comparative data and experimental protocols provide a robust framework for its empirical validation. While its estimated binding affinity is in the typical range for a fragment, further optimization through fragment growing or linking strategies will be necessary to develop a potent lead compound. The alternative fragments, 2-amino-3-benzyloxypyridine and 3-(2-(4-pyridyl)ethyl)indole, offer valuable benchmarks for assessing the progress of such an optimization campaign. The systematic application of the described biophysical and biochemical assays will be crucial in guiding the successful evolution of this compound from a starting fragment to a clinical candidate.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Special View of What Was Almost Forgotten: p38δ MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Indazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including promising antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of various indazole derivatives, supported by experimental data, to aid researchers in the pursuit of new therapeutic leads.
Quantitative Antimicrobial Activity of Indazole Derivatives
The antimicrobial efficacy of indazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several novel compounds. The following tables summarize the MIC values of selected indazole derivatives against various microbial strains.
| Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Reference |
| Compound 2 | Enterococcus faecalis | ~128 | [4] |
| Compound 3 | Enterococcus faecalis | ~128 | [4] |
| Compound 5 | Staphylococcus aureus | 64 - 128 | [4] |
| Staphylococcus epidermidis | 64 - 128 | [4] | |
| Compound 74 | Bacillus cereus | 6.2 | [1] |
| Staphylococcus aureus | 6.2 | [1] | |
| Compound 5a, 5f, 5i | Xanthomonas campestris | Low MIC levels | [5] |
| Compound 5j | Bacillus megaterium | 100 µL | [5] |
| Derivative | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Compound 74 | Escherichia coli | 3.1 | [1] |
| Pseudomonas aeruginosa | 3.1 | [1] | |
| Most Synthesized Derivatives | Escherichia coli | Inactive | [6] |
| Salmonella enterica serovar Typhi | Inactive | [6] | |
| Compound 67 | Salmonella typhimurium | 3.85 (MIC50) | [1] |
| Derivative | Fungi | MIC (µM) | Reference |
| Compound 18 | Candida albicans | Low millimolar range | [7] |
| Candida glabrata | Low millimolar range | [7] | |
| Compound 23 | Candida albicans | Low millimolar range | [7] |
| Candida glabrata | Low millimolar range | [7] | |
| Compound 68 | Candida albicans | 75 | [1] |
| Candida glabrata | 100 | [1] | |
| Compound 72 | Candida albicans | 3807 | [1] |
| Compound 5b, 5d | Candida albicans | Low MIC levels | [5] |
Experimental Protocols
The determination of the antimicrobial activity of indazole derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1H-indazol-3-yl)acetic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-(1H-indazol-3-yl)acetic acid are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, emphasizing immediate safety protocols and logistical considerations. Adherence to these guidelines is essential for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.
In case of a spill, evacuate the area and prevent further spread of the material. For small spills, absorb the substance with an inert material and place it in a suitable, sealed container for disposal. For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety (EHS) office immediately.
Waste Characterization and Segregation: The Critical First Step
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine this waste with non-hazardous trash or other incompatible waste streams.
-
Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for acidic and organic chemical waste.[3]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other identifiers required by your institution.[4][5]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated and properly labeled "Hazardous Chemical Waste" container.
-
Avoid generating dust during the transfer.
-
Ensure the container is properly sealed and stored in a designated satellite accumulation area (SAA).[6]
-
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Hazardous Chemical Waste" container.
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in a designated liquid "Hazardous Chemical Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[3]
-
-
Aqueous Solutions:
-
Aqueous solutions containing this compound should not be disposed of down the drain.[7]
-
Collect all aqueous waste in a clearly labeled "Hazardous Liquid Waste" container.
-
The pH of the waste should not be adjusted unless it is part of a specific, approved neutralization procedure.
-
Storage and Final Disposal
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) which should be at or near the point of generation.[4][6] Waste containers must be kept closed at all times except when adding or removing waste.[6][8]
Final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of this chemical through regular trash or by evaporation in a fume hood.[6][8]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [4] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [4] |
| SAA Storage Time Limit | Up to 12 months (if accumulation limits are not exceeded) | [4] |
| Container Headroom | At least one-inch | [6] |
| Drain Disposal pH Range | Generally between 5.5 and 10.5 (for approved substances only) | [7] |
Experimental Protocols
Protocol for Decontamination of Glassware:
-
Initial Rinse: In a certified chemical fume hood, rinse the contaminated glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Collect all rinsate in a designated "Hazardous Liquid Waste" container.
-
Washing: After decontamination, the glassware can be washed with soap and water according to standard laboratory procedures.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 2-(1H-indazol-3-yl)acetic acid
Essential Safety and Handling Guide for 2-(1H-indazol-3-yl)acetic acid
Disclaimer: This guide is intended for informational purposes for research and drug development professionals. It is based on general safety protocols for acidic chemical compounds and available data for this compound and related structures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical and perform a thorough risk assessment for your specific laboratory conditions.
This document provides crucial safety, handling, and disposal information for this compound to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Based on the potential hazards of skin, eye, and respiratory irritation associated with acidic powders, the following PPE is mandatory.[1]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face | Chemical safety goggles with side shields or a face shield worn over safety glasses.[2][3] | Protects eyes and face from splashes and airborne powder.[2][4] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[2][3] A chemical-resistant lab coat or disposable gown.[2][5] | Prevents skin contact with the chemical.[2] Contaminated clothing should be removed and washed before reuse.[6][7] |
| Respiratory | NIOSH-approved N95 respirator or higher, especially if handling outside a fume hood or if dust is generated.[2] | Protects against inhalation of harmful dust.[2] Avoid breathing dust, fumes, or vapors.[1][2] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[2][5] | Protects feet from spills and falling objects.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2] The laboratory should be well-ventilated.[1][6]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[2]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area for handling the compound to contain potential spills.
-
Manipulation: Avoid the formation of dust during handling.[6][8] When transferring the powder, use appropriate tools (e.g., a chemical spatula).
-
Dilution: If preparing a solution, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause a violent exothermic reaction.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]
Storage:
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents.[2][9][10][11]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[6][11]
-
Containers should be clearly labeled with the chemical name and associated hazards.[12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect contaminated materials (e.g., weigh paper, gloves, wipes) and excess solid compound in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect acidic liquid waste in a designated, compatible (e.g., polyethylene) container.[10] Do not mix with incompatible waste streams, such as bases or oxidizers.[10]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[2]
-
Waste Pickup: Follow your institution's specific procedures for arranging a hazardous waste pickup.[2]
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the step-by-step procedure for safely weighing this compound powder and preparing a stock solution.
-
Preparation and Pre-Weighing:
-
Don all required PPE (lab coat, safety goggles, and nitrile gloves).
-
Perform all operations within a certified chemical fume hood.
-
Place an analytical balance inside the fume hood. Use an anti-static weigh boat or glassine paper.
-
Tare the balance with the empty weigh boat.
-
-
Weighing the Compound:
-
Carefully open the container of this compound.
-
Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat, avoiding dust generation.
-
Securely close the main container immediately after dispensing.
-
Record the final weight.
-
-
Solution Preparation:
-
Place a beaker containing a magnetic stir bar and the appropriate volume of the desired solvent on a stir plate within the fume hood.
-
Carefully transfer the weighed powder into the solvent while it is stirring gently.
-
Rinse the weigh boat with a small amount of the solvent and add the rinse to the beaker to ensure a complete transfer.
-
Allow the solution to stir until the compound is fully dissolved.
-
-
Final Steps and Cleanup:
-
Transfer the final solution to a clearly labeled storage bottle.
-
Dispose of the used weigh boat, gloves, and any contaminated wipes in the designated solid hazardous waste container.
-
Wipe down the spatula, balance, and work surface within the fume hood with an appropriate cleaning agent.
-
Wash hands thoroughly after removing PPE.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for safely handling and preparing a solution of this compound.
Waste Disposal Decision Logic
Caption: Decision tree for the proper segregation and disposal of waste materials.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com.au [westlab.com.au]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. alliancechemical.com [alliancechemical.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
